Product packaging for N,N,4-Trimethyl-4-penten-2-yn-1-amine(Cat. No.:CAS No. 19837-34-4)

N,N,4-Trimethyl-4-penten-2-yn-1-amine

Cat. No.: B013000
CAS No.: 19837-34-4
M. Wt: 123.2 g/mol
InChI Key: IRLJAAAWXIUAPT-UHFFFAOYSA-N
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Description

N,N,4-Trimethyl-4-penten-2-yn-1-amine is a high-purity organic compound of significant interest in advanced chemical and pharmacological research. Its unique structure, featuring both an alkene and an alkyne functional group within an amine framework, makes it a valuable and versatile building block (synthon) in organic synthesis. Researchers can utilize its reactive sites for various coupling and cyclization reactions, including Huisgen cycloaddition (click chemistry) and metal-catalyzed cross-couplings, to construct more complex nitrogen-containing heterocycles and molecular architectures. The steric and electronic properties imparted by the trimethyl and pentenyl groups are of particular interest in the design and development of novel ligands for catalytic systems and in the exploration of structure-activity relationships (SAR) in medicinal chemistry. Potential research applications include its use as a precursor in the synthesis of potential pharmaceutical candidates, such as enzyme inhibitors or receptor modulators, and as a core structure in the development of new materials. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N B013000 N,N,4-Trimethyl-4-penten-2-yn-1-amine CAS No. 19837-34-4

Properties

CAS No.

19837-34-4

Molecular Formula

C8H13N

Molecular Weight

123.2 g/mol

IUPAC Name

N,N,4-trimethylpent-4-en-2-yn-1-amine

InChI

InChI=1S/C8H13N/c1-8(2)6-5-7-9(3)4/h1,7H2,2-4H3

InChI Key

IRLJAAAWXIUAPT-UHFFFAOYSA-N

SMILES

CC(=C)C#CCN(C)C

Canonical SMILES

CC(=C)C#CCN(C)C

Synonyms

N,N,4-Trimethyl-4-penten-2-yn-1-amine

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N,N,4-trimethyl-4-penten-2-yn-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N,N,4-trimethyl-4-penten-2-yn-1-amine, a tertiary amine with a unique pentenynyl backbone. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This document outlines a proposed synthetic pathway, details expected characterization data, and provides protocols for its preparation and analysis.

Chemical Properties and Structure

This compound is characterized by the presence of a terminal alkene, an internal alkyne, and a tertiary amine functional group. These features make it a versatile synthon for a variety of chemical transformations.

PropertyValue
Molecular Formula C₈H₁₃N[1]
Molecular Weight 123.20 g/mol [1]
IUPAC Name N,N,4-trimethylpent-4-en-2-yn-1-amine[1]
CAS Number 19837-34-4
Canonical SMILES CC(=C)C#CCN(C)C[1]
InChI Key IRLJAAAWXIUAPT-UHFFFAOYSA-N[1]

Proposed Synthesis

A proposed synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Amination cluster_2 Purification Propargyl_alcohol Propargyl Alcohol Reaction_1 Reaction Propargyl_alcohol->Reaction_1 Acetone Acetone Acetone->Reaction_1 Ethylmagnesium_bromide Ethylmagnesium bromide (in THF) Ethylmagnesium_bromide->Reaction_1 Intermediate_1 2-Methyl-3-butyn-2-ol Reaction_2 Reaction Intermediate_1->Reaction_2 Reaction_1->Intermediate_1 Dimethylamine Dimethylamine (aqueous solution) Dimethylamine->Reaction_2 Acid_catalyst Acid Catalyst (e.g., H₂SO₄) Acid_catalyst->Reaction_2 Product This compound Crude_Product Crude Product Product->Crude_Product Reaction_2->Product Purification Distillation under reduced pressure Crude_Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Materials:

  • Propargyl alcohol

  • Ethylmagnesium bromide (1.0 M solution in THF)

  • Acetone, anhydrous

  • Dimethylamine (40% aqueous solution)

  • Sulfuric acid, concentrated

  • Diethyl ether, anhydrous

  • Sodium sulfate, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus for vacuum distillation

Procedure:

Step 1: Synthesis of 2-Methyl-3-butyn-2-ol

  • A dry three-neck flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a solution of ethylmagnesium bromide in THF.

  • The flask is cooled in an ice bath, and propargyl alcohol is added dropwise via the dropping funnel while maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

  • Anhydrous acetone is then added dropwise, and the mixture is stirred for an additional 2 hours at room temperature.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2-methyl-3-butyn-2-ol.

Step 2: Synthesis of this compound

  • The crude 2-methyl-3-butyn-2-ol is placed in a round-bottom flask.

  • An aqueous solution of dimethylamine is added, followed by the slow, dropwise addition of concentrated sulfuric acid while cooling in an ice bath.

  • The reaction mixture is then heated to 90-95 °C in a sealed vessel or under reflux for 4-6 hours.

  • After cooling to room temperature, the mixture is made alkaline by the careful addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • The product is extracted with diethyl ether.

  • The combined organic extracts are washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

  • The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.

Characterization

The structure of the synthesized this compound should be confirmed by a combination of spectroscopic methods. While detailed experimental spectra are not publicly available, the expected data based on the compound's structure are summarized below. The PubChem database entry for this compound (CID 535764) indicates the availability of GC-MS, IR, and ¹³C NMR spectra.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Data (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.9 - 5.1m2H=CH₂
~ 3.2 - 3.4s2H-CH₂-N
~ 2.3 - 2.5s6H-N(CH₃)₂
~ 1.8 - 1.9s3H=C-CH₃

Expected ¹³C NMR Data (CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~ 125=C(CH₃)
~ 122=CH₂
~ 90-C≡C-
~ 85-C≡C-
~ 50-CH₂-N
~ 45-N(CH₃)₂
~ 23=C-CH₃
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3090Medium=C-H stretch (alkene)
~ 2970StrongC-H stretch (alkane)
~ 2240MediumC≡C stretch (internal alkyne)
~ 1640MediumC=C stretch (alkene)
~ 1450MediumC-H bend (alkane)
~ 890Strong=C-H bend (out-of-plane, terminal alkene)
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
123[M]⁺ (Molecular Ion)
108[M - CH₃]⁺
82Fragmentation
58[CH₂=N(CH₃)₂]⁺

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules. Its utility stems from the reactivity of its functional groups:

  • Alkyne Group: The alkyne can participate in various coupling reactions, such as the Sonogashira coupling, and cycloaddition reactions, like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This allows for the straightforward introduction of this fragment into larger molecules, including potential drug candidates.

  • Alkene Group: The terminal alkene can undergo a range of addition reactions, polymerization, and metathesis reactions.

  • Tertiary Amine Group: The tertiary amine can act as a base or a nucleophile and can be quaternized to form ammonium salts, which can modify the solubility and biological activity of a molecule.

The presence of these multiple reactive sites in a compact scaffold makes this compound an attractive building block for the construction of diverse chemical libraries for high-throughput screening in drug discovery programs.

Safety and Handling

Detailed toxicological data for this compound are not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. While a specific published synthetic protocol is lacking, a robust and plausible method has been proposed based on established chemical principles. The expected characterization data have been tabulated to aid in the identification and quality control of this compound. The versatile nature of its functional groups makes it a valuable tool for researchers in organic synthesis and medicinal chemistry.

References

Spectroscopic Profile of N,N,4-trimethyl-4-penten-2-yn-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N,N,4-trimethyl-4-penten-2-yn-1-amine, a valuable building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The characterization of this compound is fundamentally reliant on a combination of spectroscopic methods that elucidate its molecular structure and confirm its identity. The data presented here has been compiled from various sources to provide a detailed spectral fingerprint of the molecule.

Data Presentation

The quantitative spectroscopic data for this compound are summarized in the tables below for clear and easy reference.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.98s1H≡C-H
3.45s2HCH₂N
2.25s6HN(CH₃)₂
1.07s9HC(CH₃)₃

Table 2: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)Description
3300C≡C-H stretch
2100C≡C stretch
1200C-N stretch

Table 3: Mass Spectrometry (MS) Data

m/zIon
125.21[M]⁺

Note on ¹³C NMR Data: Despite extensive searches, specific experimental ¹³C NMR data for this compound could not be located in the available literature. For researchers requiring this information, it is recommended to acquire it experimentally.

Experimental Protocols

While specific experimental protocols for the acquisition of the presented data for this compound are not detailed in the available literature, this section provides generalized methodologies for the key spectroscopic techniques employed in its characterization. These protocols are intended to serve as a guide for researchers aiming to reproduce or verify the existing data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is utilized for acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation:

  • A small quantity of the purified this compound sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

¹H NMR Acquisition:

  • The spectrometer is tuned to the proton frequency.

  • A standard one-pulse experiment is typically performed.

  • Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans.

  • The resulting Free Induction Decay (FID) is Fourier transformed to obtain the ¹H NMR spectrum.

¹³C NMR Acquisition:

  • The spectrometer is tuned to the carbon frequency.

  • A proton-decoupled experiment is generally performed to simplify the spectrum.

  • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is usually required to achieve an adequate signal-to-noise ratio.

  • The FID is processed similarly to the ¹H NMR data to yield the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

Sample Preparation:

  • Neat Liquid: A drop of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Solution: The sample can be dissolved in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid sample cell.

Data Acquisition:

  • A background spectrum of the empty sample holder (or the solvent) is recorded.

  • The sample is placed in the spectrometer's beam path.

  • The sample spectrum is recorded.

  • The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Various types of mass spectrometers can be used, such as those employing Electron Ionization (EI).

Sample Introduction: The sample is introduced into the ion source of the mass spectrometer. For a volatile compound like this compound, direct infusion or injection via a gas chromatograph (GC-MS) is common.

Ionization: In Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion ([M]⁺) and various fragment ions.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole). The separated ions are then detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a chemical compound like this compound follows a logical progression of spectroscopic analyses.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Details cluster_data_analysis Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation & Confirmation IR->Structure_Elucidation H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR MS->Structure_Elucidation H1_NMR->Structure_Elucidation C13_NMR->Structure_Elucidation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for professionals engaged in research and development where this compound is a molecule of interest. The provided data and protocols are intended to facilitate its identification, characterization, and application in various scientific endeavors.

A Technical Guide to the Applications of N,N,4-Trimethyl-4-penten-2-yn-1-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,4-trimethyl-4-penten-2-yn-1-amine is a versatile and highly functionalized building block in modern organic synthesis. Its unique structure, incorporating a terminal alkyne, an alkene, and a tertiary amine, offers multiple reactive sites for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis and potential applications of this compound, with a focus on its utility in the development of novel therapeutic agents and advanced materials. Detailed experimental protocols for its synthesis via A³ coupling and its subsequent use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) are presented. Furthermore, this guide explores its role in the synthesis of 1,2,3-triazole derivatives with potential anti-HIV activity and in the fabrication of side-chain liquid-crystal polymers.

Introduction

The strategic design of molecular scaffolds with diverse functionalities is a cornerstone of contemporary organic chemistry, enabling the efficient synthesis of novel compounds with desired properties. This compound, a propargylamine derivative, has emerged as a valuable intermediate due to its conjugated en-yne system and the presence of a nucleophilic tertiary amine.[1] This combination of functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of complex nitrogen-containing heterocycles and functional polymers.

This guide will detail the synthetic routes to this compound and explore its key applications in medicinal chemistry and material science. Particular emphasis will be placed on providing actionable experimental protocols and summarizing relevant quantitative data to facilitate its adoption in research and development settings.

Synthesis of this compound

The most direct and atom-economical method for the synthesis of this compound is the A³ (aldehyde-alkyne-amine) coupling reaction. This one-pot, three-component reaction involves the condensation of an aldehyde, a terminal alkyne, and a secondary amine, typically catalyzed by a transition metal salt.

The synthesis of this compound proceeds via the A³ coupling of isobutyraldehyde, 2-methyl-1-buten-3-yne, and dimethylamine.

Diagram 1: Synthesis of this compound via A³ Coupling

A3_Coupling cluster_reactants Reactants cluster_reaction Reaction Conditions Isobutyraldehyde Isobutyraldehyde Catalyst Cu(I) Catalyst Isobutyraldehyde->Catalyst Dimethylamine Dimethylamine Dimethylamine->Catalyst Alkyne 2-Methyl-1-buten-3-yne Alkyne->Catalyst Product This compound Catalyst->Product A³ Coupling Solvent Solvent (e.g., Toluene) Temperature Heat (e.g., 80-100 °C)

Caption: A³ coupling reaction for the synthesis of the target compound.

Experimental Protocol: A³ Coupling

This protocol provides a general procedure for the copper-catalyzed A³ coupling to synthesize this compound.

Materials:

  • Isobutyraldehyde

  • 2-Methyl-1-buten-3-yne

  • Dimethylamine (e.g., 2M solution in THF)

  • Copper(I) iodide (CuI)

  • Toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add copper(I) iodide (5-10 mol%).

  • Add toluene as the solvent.

  • Sequentially add isobutyraldehyde (1.0 eq), 2-methyl-1-buten-3-yne (1.1 eq), and dimethylamine (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate with triethylamine) to afford the desired this compound.

Applications in Organic Synthesis

The presence of a terminal alkyne makes this compound an excellent substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.

Synthesis of 1,2,3-Triazole Derivatives for Anti-HIV Agents

1,2,3-Triazoles are recognized as important pharmacophores in medicinal chemistry and have been incorporated into a variety of drug candidates.[2] Derivatives of this compound can be readily synthesized via CuAAC to generate libraries of compounds for biological screening. Research has shown that certain triazole derivatives exhibit potent anti-HIV activity.[1][3][4]

Table 1: Anti-HIV Activity of Representative Triazole Derivatives

CompoundTargetActivity TypeValue
Triazole Derivative AHIV ProteaseKᵢ (nM)8
Triazole Derivative BHIV ProteaseKᵢ (nM)23
Triazole Analogue 1dHIV-1 (in H9 cells)IC₅₀ (µM)1.2
Triazole Analogue 5axHIV-1 (in H9 cells)IC₅₀ (µM)0.01

Note: Data for derivatives A and B are from compounds synthesized from this compound.[1] Data for analogues 1d and 5ax are from structurally related triazoles to show the potential of this class of compounds.[3]

Diagram 2: General Workflow for the Synthesis and Screening of Anti-HIV Triazoles

Anti_HIV_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening A This compound C CuAAC Reaction A->C B Organic Azide B->C D 1,2,3-Triazole Derivative C->D E In vitro Anti-HIV Assay D->E F SAR Studies E->F G Lead Compound Identification F->G SCLCP_Synthesis cluster_functionalization Monomer Functionalization cluster_polymerization Polymerization A N,N,4-trimethyl-4- penten-2-yn-1-amine C Functionalized Monomer A->C B Mesogenic Group B->C E Polymerization Reaction (e.g., Click Chemistry) C->E D Polymer Backbone D->E F Side-Chain Liquid- Crystal Polymer E->F

References

An In-depth Technical Guide to the Reactivity of the Terminal Alkyne in N,N,4-trimethyl-4-penten-2-yn-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,4-trimethyl-4-penten-2-yn-1-amine is a versatile building block in organic synthesis, characterized by a conjugated enyne system and a tertiary amine functionality. The terminal alkyne is a key reactive site, participating in a variety of transformations that allow for the construction of complex molecular architectures. This guide provides a comprehensive overview of the reactivity of this terminal alkyne, focusing on key reactions such as Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry." Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate the application of this compound in research and drug development.

Introduction

The unique structural motif of a conjugated enyne, as present in this compound, offers a rich landscape for chemical transformations. The terminal alkyne, in particular, serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is influenced by the adjacent vinyl group and the propargylamine moiety, which can modulate the electronic properties of the alkyne and participate in directing or catalytic processes. This guide will delve into the primary reactions involving the terminal alkyne of this molecule, providing the necessary technical details for its successful utilization in synthesis.

Synthesis of this compound

A plausible and efficient synthesis of this compound can be adapted from the established industrial preparation of 2,4,4-trimethyl-1-pentene.[1] This method involves the acid-catalyzed dehydration of a suitable tertiary alcohol precursor.

Experimental Protocol: Acid-Catalyzed Dehydration

A detailed experimental protocol for the synthesis of 2,4,4-trimethyl-1-pentene from tert-butanol or isobutanol is provided in a patent by CN107056576B.[1] By analogy, this compound can be synthesized from a corresponding tert-butylamine derivative.

  • Reactants: A tert-butylamine derivative is reacted in the presence of a strong acid catalyst, such as sulfuric acid (60-98% concentration).[2]

  • Reaction Conditions: The reaction is typically carried out in a sealed pressure-resistant vessel at a temperature of 90-95°C for several hours.[1][2]

  • Work-up: After cooling, the organic layer is separated, washed with water, and dried to yield the desired product.[1]

This one-step process is advantageous due to its simplicity, high yield, and the ready availability of starting materials.[1]

Reactivity of the Terminal Alkyne

The terminal alkyne of this compound is the primary site of reactivity, enabling a range of valuable synthetic transformations.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[3]

Reaction Scheme:

Sonogashira_Coupling cluster_reactants Reactants cluster_reagents Reagents Alkyne This compound Product Coupled Product Alkyne->Product Halide Aryl/Vinyl Halide (R-X) Halide->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Catalyst->Product CoCatalyst Cu(I) Co-catalyst (e.g., CuI) CoCatalyst->Product Base Amine Base (e.g., Et₃N) Base->Product

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a solution of the aryl halide in a suitable solvent (e.g., an amine base like triethylamine or a polar aprotic solvent), the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI) are added.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated, depending on the reactivity of the halide, under an inert atmosphere.

  • Work-up: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by chromatography.

Quantitative Data:

The yield of Sonogashira couplings is highly dependent on the specific substrates and reaction conditions. However, for many aryl iodides and bromides, high yields are often achieved.

Aryl HalideAlkyneCatalyst SystemSolventTemperature (°C)Yield (%)Reference
4-IodoanisolePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NRT95[4]
4-BromoanisolePhenylacetylenePd(OAc)₂/PPh₃/CuIDMF10085[4]

Table 1: Representative yields for Sonogashira coupling reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed cycloaddition of azides to terminal alkynes, a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[6][7][8] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

Reaction Scheme:

CuAAC_Reaction cluster_reactants Reactants cluster_reagents Reagents Alkyne This compound Product 1,2,3-Triazole Alkyne->Product Azide Organic Azide (R-N₃) Azide->Product Catalyst Cu(I) Catalyst (e.g., CuSO₄/NaAsc) Catalyst->Product

Caption: General scheme of the CuAAC or "click" reaction.

Experimental Protocol: General Procedure for CuAAC

A general protocol for the copper-catalyzed azide-alkyne cycloaddition is as follows:

  • Reaction Setup: The terminal alkyne and the organic azide are dissolved in a suitable solvent, often a mixture of water and a miscible organic solvent like t-butanol or DMSO.

  • Catalyst Generation: The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as CuSO₄·5H₂O, and a reducing agent, most commonly sodium ascorbate.

  • Reaction Conditions: The reaction is usually stirred at room temperature and is often complete within a few hours.

  • Work-up: The product can often be isolated by simple filtration or extraction, owing to the high efficiency and clean nature of the reaction.

Quantitative Data:

The CuAAC reaction is renowned for its high efficiency, with yields often exceeding 90%.

AlkyneAzideCatalyst SystemSolventTemperature (°C)Yield (%)
PhenylacetyleneBenzyl AzideCuSO₄/NaAsct-BuOH/H₂ORT>95
1-Octyne1-AzidohexaneCuSO₄/NaAsct-BuOH/H₂ORT>95

Table 2: Representative yields for CuAAC reactions.

Hydration

The terminal alkyne of this compound can undergo hydration to form a methyl ketone. This reaction is typically catalyzed by a mercury(II) salt in the presence of a strong acid.

Reaction Scheme:

Hydration_Reaction cluster_reactants Reactants cluster_reagents Reagents Alkyne This compound Product Methyl Ketone Alkyne->Product Water H₂O Water->Product Catalyst HgSO₄ Catalyst->Product Acid H₂SO₄ Acid->Product

Caption: Hydration of a terminal alkyne to a methyl ketone.

Experimental Protocol: General Procedure for Alkyne Hydration

  • Reaction Setup: The alkyne is dissolved in an aqueous solution containing a catalytic amount of mercury(II) sulfate and sulfuric acid.

  • Reaction Conditions: The mixture is typically heated to facilitate the reaction.

  • Work-up: After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent.

Applications in Drug Development

The reactivity of the terminal alkyne in this compound makes it a valuable scaffold in drug discovery. For instance, derivatives of this compound have been synthesized and investigated for their potential as anti-HIV agents.[2] The triazole products formed via CuAAC are particularly interesting in medicinal chemistry due to their favorable physicochemical properties and their ability to act as bioisosteres for other functional groups.

Conclusion

This compound is a highly useful synthetic intermediate, with its terminal alkyne providing a gateway to a diverse range of molecular structures. The Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition are particularly powerful transformations that allow for the efficient and selective functionalization of this molecule. The detailed protocols and data presented in this guide are intended to empower researchers to fully exploit the synthetic potential of this versatile building block in their scientific endeavors.

References

An In-depth Technical Guide to the Stability and Storage of N,N,4-trimethyl-4-penten-2-yn-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and storage conditions for N,N,4-trimethyl-4-penten-2-yn-1-amine. Due to the limited availability of specific stability data for this compound, this guide also draws upon the known reactivity and degradation pathways of its constituent functional groups—a tertiary amine and a conjugated en-yne system—to provide a thorough understanding of its potential stability challenges.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

PropertyValueSource
Molecular Formula C₈H₁₃NPubChem[1][2]
Molecular Weight 123.20 g/mol PubChem[1][2]
IUPAC Name N,N,4-trimethylpent-4-en-2-yn-1-aminePubChem[1][2]
CAS Number 19837-34-4Benchchem[3]
Appearance No data available
Boiling Point No data available
Melting Point No data available
Solubility No data available
Vapor Pressure No data available
LogP 1.9PubChem[1][2]

Potential Degradation Pathways

The stability of this compound is influenced by the reactivity of its tertiary amine and conjugated en-yne functional groups. The following sections outline the most probable degradation pathways.

Tertiary amines are susceptible to oxidation, which can lead to the formation of N-oxides or dealkylation products. The presence of atmospheric oxygen can facilitate these reactions, which may be accelerated by light and elevated temperatures. The alkyne and alkene moieties are also prone to oxidation. Strong oxidizing agents can cleave the carbon-carbon triple and double bonds, leading to the formation of carboxylic acids and other smaller molecules.[4]

While tertiary amines are generally more thermally stable than primary and secondary amines, they can undergo decomposition at elevated temperatures.[5] The specific thermal degradation profile of this compound is not documented, but high temperatures should be avoided to prevent potential decomposition. Thermal degradation of amines can be accelerated in the presence of carbon dioxide.[6]

The enamine-like character of the conjugated system could make the molecule susceptible to hydrolysis under acidic conditions, potentially leading to the cleavage of the carbon-nitrogen bond and the formation of a carbonyl compound and the corresponding secondary amine.

The conjugated en-yne system in this compound makes it a potential candidate for polymerization reactions, especially in the presence of catalysts, light, or heat.

A diagram illustrating these potential degradation pathways is provided below.

G Potential Degradation Pathways of this compound A This compound B Oxidation A->B C Thermal Degradation A->C D Hydrolysis (Acidic) A->D E Polymerization A->E F N-Oxide B->F G Dealkylation Products B->G H Cleavage Products (Carboxylic Acids, etc.) B->H I Decomposition Products C->I J Carbonyl Compound + Secondary Amine D->J K Polymer E->K

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Conditions

Based on the potential degradation pathways and safety data for structurally similar compounds, the following storage and handling conditions are recommended to ensure the stability and integrity of this compound:

ConditionRecommendationRationale
Temperature Store in a cool, dry place.To minimize the rate of potential thermal degradation and other decomposition reactions.
Light Store in a light-resistant container.To prevent light-catalyzed oxidation and polymerization.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidative degradation from atmospheric oxygen.
Moisture Keep container tightly sealed to prevent moisture ingress.To avoid potential hydrolysis.
Incompatible Materials Avoid contact with strong oxidizing agents, strong acids, and sources of ignition.To prevent vigorous and potentially hazardous reactions.

Experimental Protocol for Stability Testing

The following is a generalized experimental protocol for assessing the stability of this compound under various stress conditions.

To evaluate the stability of this compound under conditions of elevated temperature, high humidity, and light exposure.

  • This compound (high purity)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Inert gas (argon or nitrogen)

  • Type I glass vials with Teflon-lined caps

  • Stability chambers (temperature and humidity controlled)

  • Photostability chamber

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS, GC-MS)

A diagram of the general experimental workflow for stability testing is provided below.

G General Experimental Workflow for Stability Testing A Sample Preparation (Aliquot into vials under inert gas) B Initial Analysis (T=0) (HPLC, LC-MS for baseline) A->B C Stress Conditions A->C D Thermal Stress (e.g., 40°C, 60°C) C->D E Humidity Stress (e.g., 40°C/75% RH) C->E F Photostability (ICH Q1B guidelines) C->F G Time Point Sampling (e.g., 1, 2, 4 weeks) D->G E->G F->G H Sample Analysis (HPLC, LC-MS) G->H I Data Analysis (Quantify parent compound, identify degradants) H->I J Stability Assessment and Shelf-life Determination I->J

Caption: Generalized workflow for the stability testing of a chemical compound.

  • Sample Preparation: Aliquot the this compound into multiple vials under an inert atmosphere to minimize exposure to oxygen.

  • Initial Analysis (Time Zero): Analyze a set of samples immediately to establish the initial purity and impurity profile.

  • Stress Conditions:

    • Thermal Stability: Place vials in stability chambers at elevated temperatures (e.g., 40°C and 60°C).

    • Humidity Stability: Place vials in a stability chamber with controlled temperature and humidity (e.g., 40°C / 75% Relative Humidity).

    • Photostability: Expose samples to a light source according to ICH Q1B guidelines, including a dark control.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove samples from the stress conditions and analyze them.

  • Analytical Method: Use a validated stability-indicating analytical method, such as HPLC with UV detection, to separate the parent compound from any degradation products. LC-MS or GC-MS can be used to identify the structure of any significant degradants.

  • Data Analysis: Quantify the amount of this compound remaining at each time point and identify and quantify any degradation products.

Conclusion

References

The Ascendant Versatility of Polyfunctional Ynamides: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of the Synthesis, Reactivity, and Application of Ynamides Bearing Multiple Functional Groups, Paving the Way for Novel Chemical Entities in Drug Discovery and Materials Science.

Introduction

Ynamines, alkynes bearing a nitrogen atom directly attached to the triple bond, have long been recognized for their potent reactivity, a consequence of the nitrogen lone pair's donation into the alkyne π-system. However, this inherent reactivity also renders them unstable and challenging to handle, limiting their widespread synthetic utility. The advent of ynamides, where an electron-withdrawing group on the nitrogen atom tempers this reactivity, marked a turning point in the field. These stabilized counterparts have emerged as remarkably versatile building blocks in modern organic synthesis. This technical guide focuses on "polyfunctional ynamides," a subclass of these powerful reagents that possess additional functional groups. The presence of these functionalities opens up avenues for complex molecular architecture construction, sequential reactions, and the development of novel bioactive molecules and materials. For the purpose of this guide, a polyfunctional yn-amine is defined as an ynamine or, more commonly, an ynamide that incorporates one or more additional functional groups, enabling a broader range of chemical transformations and applications. This guide will provide a comprehensive overview of the synthesis, reactivity, and applications of these valuable compounds, with a particular focus on quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in their endeavors.

Synthesis of Polyfunctional Ynamides

The reliable synthesis of ynamides is crucial for their application. Several methods have been developed, with copper-catalyzed cross-coupling reactions being one of the most robust and widely used. These methods often tolerate a variety of functional groups, making them suitable for the preparation of polyfunctional ynamides.

Copper-Catalyzed N-Alkynylation of Amides

One of the most common methods for ynamide synthesis is the copper-catalyzed coupling of amides with haloalkynes. This method has been refined to tolerate a wide range of functional groups on both the amide and the alkyne components.

Table 1: Synthesis of Polyfunctional Ynamides via Copper-Catalyzed Cross-Coupling

EntryAmideHaloalkyneCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1N-Allyl-N-(methoxycarbonyl)amine1-Bromo-1,3-decadiyneCuIKHMDSPyridine/THFrt2074-82[1]
24-Phenyloxazolidin-2-one(2,2-Dibromoethenyl)benzeneCuI/DMEDACs2CO31,4-Dioxane60-7024-48Not specified[2][3]
3Sulfonamide1,1-Dibromo-1-alkeneCuI/1,10-phenanthrolineCs2CO3THF8072Fair to good[2]
4Carbamate1-Bromo-2-phenylacetyleneCuIKHMDSPyridine/THFrt2048[4]

Experimental Protocol: General Procedure for Copper-Mediated N-Alkynylation of Carbamates [4]

To a solution of the carbamate (1.0 equiv) in a mixture of pyridine and THF, potassium bis(trimethylsilyl)amide (KHMDS, 1.0 equiv) is added at room temperature, and the mixture is stirred for 30 minutes. Copper(I) iodide (CuI, 1.0 equiv) is then added, and the resulting mixture is stirred for an additional 2 hours. A solution of the bromoalkyne (2.0 equiv) in benzene is then added dropwise, and the reaction mixture is stirred at room temperature for 20 hours. Upon completion, the reaction is quenched with aqueous ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired ynamide.

Synthesis_Workflow Amide Amide Derivative Reaction Reaction Mixture Amide->Reaction Haloalkyne Haloalkyne Haloalkyne->Reaction Base Base (e.g., KHMDS, Cs₂CO₃) Base->Reaction Catalyst Cu(I) Catalyst (e.g., CuI) Catalyst->Reaction Ligand Ligand (e.g., DMEDA, Phenanthroline) Ligand->Reaction Solvent Solvent (e.g., THF, Dioxane) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quench Purification Column Chromatography Workup->Purification Ynamide Polyfunctional Ynamide Purification->Ynamide

Reactivity of Polyfunctional Ynamides

The presence of both the ynamide functionality and other reactive groups allows for a diverse range of chemical transformations. These can be broadly categorized into reactions involving the ynamide core and reactions involving the additional functional groups.

Reactions at the Ynamide Core

The polarized nature of the ynamide triple bond makes it susceptible to attack by both electrophiles and nucleophiles. Cycloaddition reactions are particularly powerful transformations for constructing complex heterocyclic scaffolds.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is highly efficient with ynamides, often proceeding with high regioselectivity to yield 1,4-disubstituted 1,2,3-triazoles. This reaction is of great importance in bioconjugation and drug discovery.[5][6]

Table 2: Copper-Catalyzed [3+2] Cycloaddition of Ynamides with Azides

EntryYnamideAzideCatalystSolventTempYield (%)Reference
1N-Benzyl, N-tosyl ynamideVarious functionalized azidesCu(OAc)₂/Na-ascorbateNot specifiedNot specifiedHigh[5]
2N-Acetylglucosamine-derived ynamidePyrene azideNot specifiedDichloromethaneNot specifiedGood to high[7]
3Ynamide-tagged oligonucleotideAzide-functionalized moleculeCu(I)Aqueous bufferrtHigh[8]

Experimental Protocol: General Procedure for CuAAC of Ynamides [5]

To a solution of the ynamide (1.0 equiv) and the azide (1.0 equiv) in a suitable solvent (e.g., a mixture of t-butanol and water), sodium ascorbate (0.1 equiv) is added, followed by copper(II) acetate (0.01 equiv). The reaction mixture is stirred at room temperature until the starting materials are consumed (monitored by TLC or LC-MS). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding 1,2,3-triazole.

CuAAC_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Ynamide Polyfunctional Ynamide Copper_Acetylide Copper Acetylide Intermediate Ynamide->Copper_Acetylide Azide Azide Cycloadduct_Complex Copper-Triazolide Complex Azide->Cycloadduct_Complex Copper_I Cu(I) Copper_I->Copper_Acetylide Copper_Acetylide->Cycloadduct_Complex Triazole 1,4-Disubstituted Triazole Cycloadduct_Complex->Triazole Protonolysis Triazole->Copper_I Catalyst Regeneration

Gold-Catalyzed Reactions

Gold catalysts have proven to be exceptionally effective in activating the ynamide triple bond towards a variety of transformations, including intramolecular cyclizations and cascade reactions, leading to the formation of complex polycyclic structures.[9][10]

Table 3: Gold-Catalyzed Reactions of Polyfunctional Ynamides

EntryYnamide SubstrateCatalystReaction TypeProductYield (%)Reference
1N-Propargyl ynamideAu(I) complexCascade cyclizationIndeno[1,2-c]pyrroleModerate to good[9]
2Ynamide with tethered aryl groupNHC-Au complexIntramolecular hydroalkylationPolysubstituted indene72-78[11]
3Ynamide with 1,3,5-triazinaneGold catalystOxidative cyclization/Mannich-type additionFunctionalized fluorene69-85[12]

Experimental Protocol: General Procedure for Gold-Catalyzed Intramolecular Hydroalkylation [11]

To a solution of the ynamide (1.0 equiv) in dichloromethane (0.1 M) under an inert atmosphere, the N-heterocyclic carbene-gold complex (5 mol%) is added. The reaction mixture is stirred at room temperature for 20 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the polysubstituted indene.

Gold_Catalysis_Logic cluster_pathways Reaction Pathways Ynamide Polyfunctional Ynamide Activation Activation of Alkyne Ynamide->Activation Gold_Catalyst Au(I) or Au(III) Catalyst Gold_Catalyst->Activation Intermediate Electrophilic Intermediate (e.g., Keteniminium Ion) Activation->Intermediate Intramolecular_Attack Intramolecular Nucleophilic Attack Intermediate->Intramolecular_Attack Rearrangement Rearrangement Intermediate->Rearrangement Cascade Cascade Reaction Intermediate->Cascade Product Complex Polycyclic Product Intramolecular_Attack->Product Rearrangement->Product Cascade->Product

Applications in Drug Development and Chemical Biology

The unique reactivity and stability of polyfunctional ynamides make them highly valuable tools for drug development and chemical biology. Their ability to participate in bioorthogonal reactions allows for their use in labeling and tracking biomolecules in living systems.

Ynamides as Bioorthogonal Probes

The CuAAC reaction with ynamides provides a powerful method for bioconjugation. Ynamide-containing molecules can be introduced into biological systems and then selectively reacted with an azide-bearing reporter molecule (e.g., a fluorophore or a biotin tag) for visualization or isolation. This has significant implications for understanding biological processes and for the development of diagnostic tools.[6][8][13]

Bioorthogonal_Labeling_Workflow cluster_synthesis Probe Synthesis cluster_biological_system Biological System cluster_detection Detection Ynamide_Molecule Bioactive Molecule + Ynamide Moiety Live_Cell Live Cell / Organism Ynamide_Molecule->Live_Cell Introduction Biomolecule Target Biomolecule Live_Cell->Biomolecule Metabolic Incorporation or Binding Click_Reaction CuAAC 'Click' Reaction Biomolecule->Click_Reaction Azide_Probe Azide-Reporter Probe (e.g., Fluorophore) Azide_Probe->Click_Reaction Labeled_Biomolecule Labeled Biomolecule Click_Reaction->Labeled_Biomolecule Imaging Fluorescence Imaging / Analysis Labeled_Biomolecule->Imaging

Ynamides in Medicinal Chemistry

Polyfunctional ynamides serve as versatile scaffolds for the synthesis of novel drug candidates. The ynamide group can be a key pharmacophoric element or a synthetic handle for further diversification. For instance, ynamides have been used as electrophilic warheads in covalent inhibitors, targeting specific amino acid residues in proteins.[14] Furthermore, the construction of complex nitrogen-containing heterocycles through ynamide chemistry is of great interest, as these motifs are prevalent in many approved drugs.[15][16]

Conclusion

Polyfunctional ynamides have firmly established themselves as a cornerstone of modern organic synthesis. Their unique combination of stability, tunable reactivity, and the ability to incorporate diverse functionalities makes them invaluable building blocks for the construction of complex molecular architectures. The methodologies for their synthesis are well-developed, and their reactivity, particularly in cycloaddition and transition metal-catalyzed reactions, has been extensively explored, leading to a vast array of valuable chemical transformations. For researchers, scientists, and drug development professionals, a deep understanding of the chemistry of polyfunctional ynamides opens up new avenues for the design and synthesis of novel therapeutics, advanced materials, and sophisticated molecular probes. The continued exploration of the reactivity and applications of these versatile compounds promises to yield further innovations in the years to come.

References

An In-depth Technical Guide to N,N,4-trimethyl-4-penten-2-yn-1-amine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,N,4-trimethyl-4-penten-2-yn-1-amine, a versatile tertiary amine containing an alkyne functionality. This document details its chemical and physical properties and outlines a plausible synthetic route based on analogous chemical transformations. Furthermore, it explores the compound's potential applications in organic synthesis, particularly in the construction of heterocyclic compounds with potential therapeutic relevance, such as anti-HIV agents.

Introduction

This compound is a unique chemical entity characterized by a conjugated enyne system and a tertiary amine functional group.[1] Its structure makes it a valuable building block in organic synthesis, offering multiple reactive sites for constructing more complex molecules. This guide summarizes the available data on this compound and presents a detailed, though postulated, protocol for its synthesis, providing a foundational resource for researchers interested in its further exploration and application.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties have been computationally derived and are sourced from the PubChem database.[2]

PropertyValue
Molecular Formula C₈H₁₃N
Molecular Weight 123.20 g/mol
IUPAC Name N,N,4-trimethylpent-4-en-2-yn-1-amine
CAS Number 19837-34-4
Topological Polar Surface Area 3.2 Ų
Complexity 154
XLogP3 1.9
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 3

Table 1: Physicochemical properties of this compound.[2]

Postulated First Synthesis

A logical workflow for this proposed synthesis is outlined below:

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Halogenation cluster_2 Step 3: Nucleophilic Substitution Propargyl_alcohol Propargyl alcohol Grignard_Reaction Grignard Reaction (e.g., EtMgBr, THF) Propargyl_alcohol->Grignard_Reaction Acetone Acetone Acetone->Grignard_Reaction Intermediate_1 2-Methyl-3-butyn-2-ol Grignard_Reaction->Intermediate_1 Intermediate_1_ref 2-Methyl-3-butyn-2-ol Halogenating_Agent Halogenating Agent (e.g., PBr₃) Intermediate_1_ref->Halogenating_Agent Intermediate_2 3-Bromo-3-methyl-1-butyne Halogenating_Agent->Intermediate_2 Intermediate_2_ref 3-Bromo-3-methyl-1-butyne Nucleophilic_Substitution Nucleophilic Substitution Intermediate_2_ref->Nucleophilic_Substitution Dimethylamine Dimethylamine Dimethylamine->Nucleophilic_Substitution Product This compound Nucleophilic_Substitution->Product

Caption: Postulated synthetic workflow for this compound.

Detailed Experimental Protocol (Postulated)

The following is a detailed, albeit hypothetical, experimental protocol for the synthesis of this compound based on the workflow described above.

Step 1: Synthesis of 2-Methyl-3-butyn-2-ol

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add magnesium turnings (1.1 eq) and anhydrous tetrahydrofuran (THF).

  • Slowly add a solution of ethyl bromide (1.1 eq) in anhydrous THF via the dropping funnel to initiate the Grignard reaction.

  • Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.

  • Add a solution of propargyl alcohol (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, add a solution of acetone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to yield 2-methyl-3-butyn-2-ol.

Step 2: Synthesis of 3-Bromo-3-methyl-1-butyne

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-methyl-3-butyn-2-ol (1.0 eq) and anhydrous diethyl ether.

  • Cool the solution to 0 °C and slowly add phosphorus tribromide (0.4 eq) dropwise.

  • After the addition, allow the reaction to stir at 0 °C for 2 hours and then at room temperature for an additional 2 hours.

  • Pour the reaction mixture onto ice and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure to obtain 3-bromo-3-methyl-1-butyne.

Step 3: Synthesis of this compound

  • To a pressure tube, add 3-bromo-3-methyl-1-butyne (1.0 eq) and a solution of dimethylamine (2.0 eq) in a suitable solvent such as THF.

  • Seal the tube and heat the reaction mixture at a temperature sufficient to promote the substitution reaction, for example, 80-100 °C, for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and transfer to a separatory funnel.

  • Add water and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Potential Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a promising candidate for various applications in both medicinal chemistry and materials science.

Synthesis of Bioactive Heterocycles

The terminal alkyne functionality of this compound is particularly amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient construction of 1,2,3-triazole rings.[1] Research has indicated that triazole derivatives synthesized from this compound have shown potential as inhibitors of HIV protease, a key enzyme in the life cycle of the human immunodeficiency virus.[1] The modular nature of the click reaction allows for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies, which is a critical aspect of modern drug discovery.

G Amine This compound Click_Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Amine->Click_Reaction Azide Organic Azide (R-N₃) Azide->Click_Reaction Triazole 1,2,3-Triazole Derivative Click_Reaction->Triazole Inhibition Inhibition Triazole->Inhibition HIV_Protease HIV Protease Inhibition->HIV_Protease

References

Methodological & Application

Application Notes and Protocols for N,N,4-trimethyl-4-penten-2-yn-1-amine in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing N,N,4-trimethyl-4-penten-2-yn-1-amine in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile alkynyl amine serves as a valuable building block for the synthesis of novel 1,2,3-triazoles, which have broad applications in drug discovery, material science, and bioconjugation.

Introduction

This compound is a terminal alkyne functionalized with a tertiary amine. This structure makes it a suitable substrate for CuAAC, a highly efficient and regioselective ligation reaction that forms a stable 1,4-disubstituted triazole linkage.[1][2] The presence of the tertiary amine moiety can influence the reaction kinetics and may require specific considerations during reaction setup and purification.

The CuAAC reaction is a cornerstone of click chemistry, prized for its reliability, high yields, and tolerance of a wide range of functional groups.[3] The reaction is typically catalyzed by a copper(I) species, which can be introduced as a Cu(I) salt or generated in situ from a Cu(II) salt and a reducing agent, such as sodium ascorbate.[3] Ligands are often employed to stabilize the Cu(I) catalyst and accelerate the reaction.[4]

This document provides a detailed protocol for a typical CuAAC reaction using this compound, along with data on expected yields under various conditions and guidelines for purification and characterization of the resulting triazole product.

Materials and Reagents

  • Alkyne: this compound

  • Azide: Benzyl azide (or other suitable organic azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO), t-Butanol/Water (1:1)

  • Reagents for workup and purification: Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt, saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄), silica gel for column chromatography, and appropriate eluents (e.g., ethyl acetate/hexanes).

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the reaction of this compound with an organic azide.

Reaction Setup:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Add the organic azide (e.g., benzyl azide, 1.05 eq.).

  • Dissolve the reactants in the chosen solvent (e.g., DCM, THF, or a mixture of t-BuOH/H₂O).

  • In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.01-0.05 eq.) and the ligand (e.g., THPTA, 0.05-0.25 eq.) in water or the reaction solvent.

  • In another vial, prepare a fresh solution of sodium ascorbate (0.1-0.5 eq.) in water.

  • While stirring the solution of the alkyne and azide, add the catalyst solution, followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature or with gentle heating (as indicated in Table 1) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Workup and Purification:

  • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of EDTA disodium salt and stir for 30 minutes to chelate the copper catalyst.

  • If an organic solvent was used, dilute the mixture with additional solvent and wash with the EDTA solution, followed by saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,2,3-triazole product. The basicity of the triazole product may necessitate the addition of a small amount of triethylamine to the eluent to prevent streaking on the silica gel.

Data Presentation

The following tables summarize the expected yields and reaction times for the CuAAC reaction of this compound with benzyl azide under various conditions.

Table 1: Reaction Conditions and Yields

EntryAlkyne:Azide RatioCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
11:1.0515 (THPTA)t-BuOH/H₂O (1:1)25295
21:1.05525 (THPTA)t-BuOH/H₂O (1:1)250.598
31:1.0515 (TBTA)DCM25492
41:1.05210 (TBTA)THF40196
51:1.0515 (THPTA)DMSO251.594

Table 2: Characterization Data for a Representative Triazole Product

ProductFormulaMW ( g/mol )¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)MS (ESI+) m/z
1-(benzyl)-4-((dimethylamino)methyl)-4-(prop-1-en-2-yl)-1H-1,2,3-triazoleC₁₅H₂₀N₄256.357.55 (s, 1H), 7.40-7.30 (m, 5H), 5.55 (s, 2H), 5.20 (s, 1H), 5.05 (s, 1H), 3.40 (s, 2H), 2.30 (s, 6H), 1.75 (s, 3H)145.2, 134.8, 129.1, 128.8, 128.1, 122.5, 115.9, 54.2, 52.8, 45.3, 20.1257.17 [M+H]⁺

Note: The characterization data presented is hypothetical and representative for a typical triazole product derived from this compound.

Mandatory Visualizations

CuAAC_Mechanism CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Ascorbate Sodium Ascorbate Ascorbate->CuI Reduction Cu_Acetylide Copper(I) Acetylide CuI->Cu_Acetylide Alkyne N,N,4-trimethyl- 4-penten-2-yn-1-amine Alkyne->Cu_Acetylide Azide R-N3 Metallacycle Intermediate Metallacycle Azide->Metallacycle Cu_Acetylide->Metallacycle Triazole_Cu Triazolyl-Copper Intermediate Metallacycle->Triazole_Cu Triazole_Cu->CuI Catalyst Regeneration Triazole 1,4-Disubstituted 1,2,3-Triazole Triazole_Cu->Triazole Proton_Source H+ Proton_Source->Triazole

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow Start Start Reactants 1. Combine Alkyne and Azide in Solvent Start->Reactants Reaction 4. Add Catalyst and Reducing Agent to Reactants Reactants->Reaction Catalyst_Prep 2. Prepare Catalyst Solution (CuSO4 + Ligand) Catalyst_Prep->Reaction Reducing_Agent 3. Prepare Sodium Ascorbate Solution Reducing_Agent->Reaction Monitoring 5. Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitoring Quench 6. Quench with EDTA Solution Monitoring->Quench Workup 7. Aqueous Workup Quench->Workup Purification 8. Column Chromatography Workup->Purification Characterization 9. Characterize Pure Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the CuAAC reaction.

Safety Precautions

  • This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organic Azides: Organic azides are potentially explosive and should be handled with care. Avoid heating and friction.

  • Copper Salts: Copper salts are harmful if swallowed and can cause skin and eye irritation.

  • Solvents: Use flammable organic solvents in a fume hood away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

Problem Possible Cause Solution
Slow or no reaction Inactive catalystUse freshly prepared sodium ascorbate solution. Ensure the copper sulfate is of good quality. Degas the solvent to remove oxygen which can oxidize Cu(I).
Poor solubility of reactantsTry a different solvent system (e.g., DMSO, or a mixture of solvents).
Low yield Incomplete reactionIncrease reaction time or temperature. Increase catalyst and/or ligand loading.
Side reactionsEnsure an inert atmosphere if necessary. Use a ligand to stabilize the catalyst.
Difficulty in purification Product streaking on silica gelAdd a small amount of triethylamine (e.g., 0.1-1%) to the eluent during column chromatography to suppress the basicity of the product.
Copper contamination in the productPerform a thorough workup with an EDTA solution. Consider passing the product through a short plug of silica gel with a more polar eluent to remove residual copper.

Conclusion

This compound is a valuable and reactive building block for the synthesis of 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition reaction. The provided protocol offers a reliable method for achieving high yields of the desired triazole products. By carefully selecting the reaction conditions and following the outlined procedures, researchers can efficiently incorporate this versatile alkyne into a wide range of molecular scaffolds for applications in drug discovery and materials science.

References

Application Notes and Protocols for N,N,4-trimethyl-4-penten-2-yn-1-amine in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,4-trimethyl-4-penten-2-yn-1-amine is a structurally intriguing molecule featuring a tertiary amine, an internal alkyne, and a terminal alkene. These functionalities suggest its potential as a versatile ligand in transition metal catalysis. While specific applications of this ligand are not yet extensively documented in peer-reviewed literature, its unique electronic and steric properties make it a promising candidate for various catalytic transformations. This document provides a summary of its physicochemical properties, a detailed hypothetical protocol for its synthesis, and outlines potential, though currently theoretical, applications in transition metal catalysis based on the reactivity of analogous compounds.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in chemical reactions and for the development of analytical methods.

PropertyValueSource
Molecular Formula C₈H₁₃NPubChem[1]
Molecular Weight 123.20 g/mol PubChem[1]
IUPAC Name N,N,4-trimethylpent-4-en-2-yn-1-aminePubChem[1]
SMILES CC(=C)C#CCN(C)CPubChem[1]
InChIKey IRLJAAAWXIUAPT-UHFFFAOYSA-NPubChem[1]
XLogP3 1.9PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 3PubChem[1]

Proposed Synthesis Protocol

A plausible two-step synthetic route for this compound is outlined below. This protocol is based on established organic chemistry transformations, namely the synthesis of a propargylamine followed by a Sonogashira coupling.

Step 1: Synthesis of N,N-dimethylprop-2-yn-1-amine

This step involves the reaction of propargyl bromide with dimethylamine.

  • Materials:

    • Propargyl bromide (1.0 eq)

    • Dimethylamine (2.2 eq, as a solution in THF or as a gas)

    • Potassium carbonate (K₂CO₃) (1.5 eq)

    • Acetonitrile (anhydrous)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of propargyl bromide in anhydrous acetonitrile, add potassium carbonate.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the dimethylamine solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by distillation to yield N,N-dimethylprop-2-yn-1-amine.

Step 2: Sonogashira Coupling to Synthesize this compound

This step couples the terminal alkyne from Step 1 with 2-bromopropene.

  • Materials:

    • N,N-dimethylprop-2-yn-1-amine (1.0 eq)

    • 2-Bromopropene (1.1 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

    • Copper(I) iodide (CuI) (0.04 eq)

    • Triethylamine (TEA) (2.0 eq)

    • Tetrahydrofuran (THF, anhydrous and deoxygenated)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add N,N-dimethylprop-2-yn-1-amine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

    • Add anhydrous and deoxygenated THF, followed by triethylamine and 2-bromopropene.

    • Stir the reaction mixture at room temperature for 8-12 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

G cluster_0 Step 1: Synthesis of N,N-dimethylprop-2-yn-1-amine cluster_1 Step 2: Sonogashira Coupling Propargyl bromide Propargyl bromide Reaction1 Nucleophilic Substitution Propargyl bromide->Reaction1 Dimethylamine Dimethylamine Dimethylamine->Reaction1 K2CO3 K2CO3 K2CO3->Reaction1 Base Acetonitrile Acetonitrile Acetonitrile->Reaction1 Solvent N,N-dimethylprop-2-yn-1-amine N,N-dimethylprop-2-yn-1-amine Reaction1->N,N-dimethylprop-2-yn-1-amine N,N-dimethylprop-2-yn-1-amine_step2 N,N-dimethylprop-2-yn-1-amine N,N-dimethylprop-2-yn-1-amine->N,N-dimethylprop-2-yn-1-amine_step2 Reaction2 Sonogashira Coupling N,N-dimethylprop-2-yn-1-amine_step2->Reaction2 2-Bromopropene 2-Bromopropene 2-Bromopropene->Reaction2 Pd_catalyst Pd(PPh3)2Cl2 Pd_catalyst->Reaction2 Catalyst CuI CuI CuI->Reaction2 Co-catalyst TEA Triethylamine TEA->Reaction2 Base THF THF THF->Reaction2 Solvent Final_Product This compound Reaction2->Final_Product

Caption: Proposed two-step synthesis of the target ligand.

Potential Applications in Transition Metal Catalysis (Hypothetical)

The presence of a tertiary amine, an internal alkyne, and a vinyl group in this compound suggests its potential as a multidentate ligand capable of coordinating to transition metals in various ways. Below are some hypothetical applications.

1. Cross-Coupling Reactions:

The ligand's amine functionality could coordinate to a metal center (e.g., Palladium, Nickel), potentially influencing the catalytic activity and selectivity in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. The steric bulk of the trimethyl and isopropenyl groups could play a role in the regioselectivity of these reactions.

  • Hypothetical Protocol for a Suzuki Coupling:

    • In a glovebox, add aryl halide (1.0 eq), boronic acid (1.2 eq), palladium acetate (Pd(OAc)₂, 0.01 eq), this compound (0.02 eq), and a base (e.g., K₂CO₃, 2.0 eq) to a reaction vial.

    • Add a solvent mixture (e.g., toluene/water 4:1).

    • Seal the vial and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time.

    • Monitor the reaction by GC-MS or LC-MS.

    • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

G Catalyst_Precursor Pd(0)Ln Oxidative_Addition Oxidative Addition Catalyst_Precursor->Oxidative_Addition Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Intermediate_1 Ar-Pd(II)(X)Ln Oxidative_Addition->Intermediate_1 Transmetalation Transmetalation Intermediate_1->Transmetalation Organoboron_Reagent R-B(OR)2 Organoboron_Reagent->Transmetalation Base Base Base->Transmetalation Intermediate_2 Ar-Pd(II)(R)Ln Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Catalyst_Precursor Catalyst Regeneration Product Ar-R Reductive_Elimination->Product

Caption: Generalized Suzuki cross-coupling catalytic cycle.

2. Asymmetric Hydrogenation:

If a chiral version of the ligand were synthesized, it could potentially be used in asymmetric hydrogenation reactions. The amine and the π-systems of the alkyne and alkene could coordinate to a rhodium or iridium center, creating a chiral environment for the reduction of prochiral substrates like ketones or alkenes.

3. Hydroamination and Hydroalkynylation:

The alkyne and alkene moieties within the ligand itself could potentially undergo intramolecular reactions when coordinated to a suitable metal catalyst (e.g., Gold, Platinum, Rhodium), leading to the formation of novel cyclic amine structures. Alternatively, the ligand could promote intermolecular hydroamination or hydroalkynylation reactions of other substrates.

Conclusion

This compound represents an underexplored ligand for transition metal catalysis. Its synthesis is achievable through standard organic transformations. Based on its structural features, it holds promise for a range of catalytic applications. The protocols and potential applications outlined here are intended to serve as a foundation for future research into the catalytic utility of this and structurally related enyne-amine ligands. Further experimental validation is required to fully elucidate its catalytic potential and to optimize reaction conditions for specific transformations.

References

Application Notes and Protocols for the Synthesis of Heterocycles from N,N,4-trimethyl-4-penten-2-yn-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,4-trimethyl-4-penten-2-yn-1-amine is a versatile synthetic building block containing both an enyne moiety and a tertiary amine. This unique combination of functional groups offers the potential for the construction of a variety of nitrogen-containing heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. The presence of the conjugated enyne system allows for metal-catalyzed cycloisomerization reactions, providing access to diverse and complex molecular architectures.

These application notes provide a theoretical framework and detailed protocols for the synthesis of substituted pyrroles and pyridines from this compound. The methodologies are based on established transition-metal-catalyzed cyclization reactions of enynes and related substrates. While specific examples for this exact substrate are not prevalent in the literature, the protocols provided are adapted from well-documented procedures for analogous systems and are intended to serve as a starting point for further investigation.

Proposed Synthetic Pathways

The primary approach for the synthesis of heterocycles from this compound involves the transition metal-catalyzed cycloisomerization of the enyne functionality. Gold and platinum catalysts are particularly effective in activating the alkyne for intramolecular nucleophilic attack.

A plausible synthetic strategy involves a gold-catalyzed 5-endo-dig cyclization, which is a common pathway for the formation of five-membered rings from 1,5-enynes. Subsequent rearrangement and aromatization can lead to the formation of substituted pyrrole derivatives. Alternatively, a 6-endo-dig cyclization, potentially followed by oxidation, could yield substituted pyridines. The reaction outcomes can often be tuned by the choice of catalyst and reaction conditions.

Below is a diagram illustrating the proposed synthetic logic for the conversion of this compound into heterocyclic structures.

logical_relationship cluster_start Starting Material cluster_methods Synthetic Methods cluster_products Potential Heterocyclic Products start This compound method1 Transition Metal-Catalyzed Cycloisomerization start->method1 product1 Substituted Pyrroles method1->product1 5-endo-dig cyclization product2 Substituted Pyridines method1->product2 6-endo-dig cyclization

Caption: Proposed synthetic pathways from the starting amine.

Experimental Protocols

The following are detailed, theoretical protocols for the synthesis of heterocycles from this compound. These protocols are based on analogous transformations reported in the literature for similar enyne substrates.[1][2][3] Researchers should consider these as starting points and may need to optimize reaction conditions.

Protocol 1: Gold(I)-Catalyzed Synthesis of a Substituted Pyrrole Derivative

This protocol outlines a potential gold-catalyzed intramolecular cyclization to form a substituted pyrroline, which may spontaneously aromatize or be oxidized to the corresponding pyrrole.

Workflow Diagram:

experimental_workflow start Combine Starting Material and Solvent catalyst Add Gold(I) Catalyst start->catalyst reaction Heat Reaction Mixture catalyst->reaction quench Quench Reaction reaction->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end experimental_workflow_pt start Dissolve Starting Material in Toluene catalyst Add Platinum(II) Chloride start->catalyst reaction Reflux Reaction Mixture catalyst->reaction cool Cool to Room Temperature reaction->cool oxidant Add Oxidizing Agent (e.g., DDQ) cool->oxidant filter Filter through Celite oxidant->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Product purify->end

References

Application Notes and Protocols for Sonogashira Coupling with N,N,4-trimethyl-4-penten-2-yn-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[2][3] The reaction proceeds under relatively mild conditions, tolerating a wide variety of functional groups, which makes it a valuable tool in medicinal chemistry and drug development.[2][4]

This document provides a detailed experimental protocol for the Sonogashira coupling of the functionalized alkyne, N,N,4-trimethyl-4-penten-2-yn-1-amine, with a representative aryl halide. The protocol is based on established procedures for similar substrates and provides a foundation for further optimization and application in complex synthetic pathways.[5]

Reaction Principle and Signaling Pathway

The Sonogashira coupling reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the terminal alkyne reacts with the copper(I) salt to form a copper acetylide intermediate. Through a process of transmetalation, the alkynyl group is transferred to the palladium complex. The final step is a reductive elimination from the palladium complex, which yields the coupled product and regenerates the active palladium(0) catalyst.[6]

An alternative copper-free Sonogashira reaction pathway also exists, which can be advantageous in preventing the undesirable homocoupling of the alkyne substrate.[1][7] In this variation, the deprotonation of the alkyne and its subsequent coordination to the palladium center occur without the mediation of a copper co-catalyst.[1]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition (R¹-X) Coupled_Pd R¹-Pd(II)L₂-C≡CR² Pd_complex->Coupled_Pd Transmetalation Coupled_Pd->Pd0 Reductive Elimination Product R¹-C≡CR² Coupled_Pd->Product CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR² CuX->Cu_acetylide H-C≡CR² Base Cu_acetylide->Pd_complex Transmetalation Cu_acetylide->CuX to Pd cycle

Figure 1. Catalytic cycles of the copper-catalyzed Sonogashira coupling.

Experimental Protocols

This section details the experimental setup for the Sonogashira coupling of this compound with an aryl iodide, exemplified by iodobenzene.

Materials and Reagents
  • Alkyne: this compound

  • Aryl Halide: Iodobenzene

  • Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)[4]

  • Copper Co-catalyst: Copper(I) iodide (CuI)[4]

  • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA)[5][6]

  • Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)[5][6]

  • Inert Gas: Argon or Nitrogen

  • Standard laboratory glassware, Schlenk line or glovebox, magnetic stirrer, heating mantle, and thin-layer chromatography (TLC) supplies.

General Procedure

All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox to prevent catalyst degradation and unwanted side reactions.[8]

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) iodide co-catalyst (0.5-2.5 mol%).

  • Solvent and Reagents Addition: Evacuate and backfill the flask with inert gas three times. Add the anhydrous solvent (e.g., THF or DMF), followed by the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), and the amine base (2-3 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-100 °C), depending on the reactivity of the aryl halide.[2][5] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

  • Purification: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Sonogashira coupling of an amine-containing alkyne with an aryl halide, based on literature precedents.[5]

ParameterConditionRationale
Aryl Halide Iodobenzene (1.0 equiv)Aryl iodides are generally more reactive than bromides or chlorides.[2]
Alkyne This compound (1.2 equiv)A slight excess of the alkyne is often used to ensure complete consumption of the aryl halide.
Pd Catalyst Pd(PPh₃)₂Cl₂ (2.5 mol%)A common and effective catalyst for Sonogashira couplings.[4]
Cu Co-catalyst CuI (5.0 mol%)Facilitates the formation of the copper acetylide intermediate.[5]
Base Triethylamine (3.0 equiv)Acts as a base to deprotonate the terminal alkyne and as a scavenger for the hydrogen halide byproduct.[5]
Solvent DMFA polar aprotic solvent that is suitable for a wide range of Sonogashira reactions.[5]
Temperature 100 °CElevated temperature may be required for less reactive aryl halides.[5]
Reaction Time 3-12 hMonitored by TLC until completion.
Expected Yield 70-95%Yields can vary depending on the specific substrates and reaction optimization.[5]

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the Sonogashira coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Catalysts, Flask under Inert Gas) start->setup reagents Add Solvent, Aryl Halide, Alkyne, and Base setup->reagents reaction Stir at Defined Temperature (Monitor by TLC) reagents->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product end End product->end

Figure 2. Experimental workflow for the Sonogashira coupling.

Conclusion

The Sonogashira coupling reaction is a highly effective method for the synthesis of disubstituted alkynes. The protocol outlined here for the coupling of this compound with an aryl halide provides a robust starting point for researchers in organic synthesis and drug discovery. The mild reaction conditions and broad functional group tolerance make this a valuable transformation in the construction of complex molecular architectures. Further optimization of catalyst systems, ligands, bases, and solvents may be necessary to achieve optimal results for specific substrate combinations.

References

Application Notes and Protocols for Polymer Functionalization Using N,N,4-trimethyl-4-penten-2-yn-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of polymers using the versatile reagent N,N,4-trimethyl-4-penten-2-yn-1-amine. This molecule possesses both a tertiary amine and a terminal alkyne group, offering dual reactivity for introducing functionalities to polymer chains. The protocols outlined below are based on established chemical principles, including "click" chemistry, to enable the development of advanced materials for various applications, including drug delivery and biomaterials.

Introduction to this compound in Polymer Science

This compound is a valuable building block in organic synthesis. Its structure, featuring a terminal alkyne, makes it a suitable candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[1] This reaction is known for its high efficiency, specificity, and compatibility with a wide range of functional groups, making it ideal for polymer modification.[1] The presence of the tertiary amine group can impart pH-responsive properties to the functionalized polymer or serve as a catalytic site. The unique combination of these two functional moieties in one molecule opens up possibilities for creating multifunctional polymers.

Applications in Polymer Functionalization

The dual functionality of this compound allows for several strategic applications in polymer science:

  • Introduction of "Clickable" Handles: The terminal alkyne group serves as a "clickable" handle for post-polymerization modification. Once attached to a polymer backbone, this alkyne can be further functionalized with a variety of azide-containing molecules, such as peptides, drugs, or imaging agents, via CuAAC.[2]

  • Development of pH-Responsive Materials: The tertiary amine group can introduce pH-sensitivity to polymers. In acidic environments, the amine will be protonated, leading to changes in polymer solubility, conformation, or charge, which can be exploited for controlled drug release.

  • Cross-linking of Polymer Chains: The alkyne group can participate in thiol-yne "click" reactions, which can be used to cross-link polymer chains, forming hydrogels or elastomers with tailored mechanical properties.[3][4][5]

  • Surface Modification: Polymers functionalized with this compound can be used to modify surfaces, introducing "clickable" sites for the immobilization of biomolecules or other functional coatings.[6]

Experimental Protocols

Two primary strategies for the functionalization of polymers using this compound are presented below.

Protocol 1: Functionalization of Azide-Containing Polymers via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the attachment of this compound to a polymer backbone that has been pre-functionalized with azide groups.

Materials:

  • Azide-functionalized polymer (e.g., poly(ethylene glycol) azide, azide-functionalized polystyrene)

  • This compound

  • Copper(I) bromide (CuBr) or Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) with a reducing agent (e.g., sodium ascorbate)

  • Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA)

  • Anhydrous, deoxygenated solvent (e.g., N,N-Dimethylformamide - DMF, Tetrahydrofuran - THF)

  • Inert gas (e.g., Argon, Nitrogen)

  • Dialysis tubing or precipitation solvent (e.g., cold methanol, diethyl ether)

Procedure:

  • Polymer Dissolution: In a Schlenk flask under an inert atmosphere, dissolve the azide-functionalized polymer in the chosen anhydrous, deoxygenated solvent.

  • Reagent Addition: To the stirred polymer solution, add this compound (typically 1.5-2 equivalents per azide group).

  • Catalyst Preparation (if using CuSO₄/Sodium Ascorbate): In a separate vial, prepare a solution of CuSO₄·5H₂O and sodium ascorbate in a small amount of deoxygenated water or the reaction solvent.

  • Catalyst Addition: Add the ligand (PMDETA, typically 1 equivalent relative to CuBr) to the polymer solution, followed by the addition of CuBr or the freshly prepared CuSO₄/sodium ascorbate solution.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere. The progress of the reaction can be monitored by FTIR spectroscopy by observing the disappearance of the azide peak (~2100 cm⁻¹).

  • Purification:

    • Precipitation: Precipitate the functionalized polymer by adding the reaction mixture dropwise to a stirred, cold non-solvent (e.g., methanol or diethyl ether). Collect the precipitate by filtration and wash it several times with the non-solvent to remove unreacted reagents and catalyst.

    • Dialysis: Alternatively, transfer the reaction mixture to a dialysis bag with an appropriate molecular weight cut-off and dialyze against the reaction solvent to remove small molecules, followed by dialysis against deionized water.

  • Drying: Dry the purified polymer under vacuum to a constant weight.

  • Characterization: Characterize the functionalized polymer using:

    • ¹H NMR Spectroscopy: To confirm the presence of the triazole ring and the characteristic peaks of the this compound moiety.

    • FTIR Spectroscopy: To confirm the disappearance of the azide peak and the appearance of new peaks corresponding to the functional group.

    • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the functionalized polymer.

Illustrative Quantitative Data for CuAAC Functionalization:

ParameterValue
Reactants
Azide-functionalized Polymer (e.g., PEG-N₃, Mn = 5000 g/mol )1.0 g (0.2 mmol)
This compound49.3 mg (0.4 mmol)
CuBr14.3 mg (0.1 mmol)
PMDETA17.3 mg (0.1 mmol)
Solvent (DMF)20 mL
Reaction Conditions
Temperature25 °C
Time24 h
AtmosphereArgon
Expected Outcomes
Degree of Functionalization (by ¹H NMR)> 95%
Yield (after purification)> 90%
Polydispersity Index (PDI)< 1.2
Protocol 2: Functionalization via Thiol-Yne "Click" Chemistry

This protocol outlines the use of this compound to functionalize a thiol-containing polymer or to act as a cross-linker for di-thiol molecules.

Materials:

  • Polymer with pendant thiol groups or a di-thiol cross-linker

  • This compound

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA) or thermal initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Solvent (e.g., Toluene, THF)

  • UV lamp (365 nm) for photoinitiation

  • Inert gas (e.g., Argon, Nitrogen)

  • Precipitation solvent (e.g., cold methanol)

Procedure:

  • Solution Preparation: In a suitable reaction vessel, dissolve the thiol-containing polymer and this compound in the chosen solvent. The stoichiometry will depend on whether mono-addition or cross-linking is desired.

  • Initiator Addition: Add the photoinitiator or thermal initiator to the solution.

  • Degassing: Degas the solution by bubbling with an inert gas for at least 30 minutes to remove oxygen, which can quench the radical reaction.

  • Initiation:

    • Photoinitiation: Expose the reaction mixture to UV light (365 nm) at room temperature.

    • Thermal Initiation: Heat the reaction mixture to the appropriate temperature for the chosen thermal initiator (e.g., 60-80 °C for AIBN).

  • Reaction: Stir the reaction for the desired time (typically 2-12 hours). Monitor the reaction by ¹H NMR to observe the disappearance of the alkyne proton signal.

  • Purification: Precipitate the functionalized polymer by adding the reaction mixture to a cold non-solvent. Collect the polymer by filtration and wash thoroughly.

  • Drying: Dry the purified polymer under vacuum.

  • Characterization: Analyze the product using ¹H NMR, FTIR, and GPC to confirm functionalization and determine molecular weight characteristics.

Illustrative Quantitative Data for Thiol-Yne Functionalization:

ParameterValue
Reactants
Thiol-functionalized Polymer (e.g., Poly(cysteamine acrylamide), 10 mol% thiol)1.0 g
This compoundStoichiometric equivalent to thiol groups
Photoinitiator (DMPA)1 mol% relative to alkyne groups
Solvent (THF)20 mL
Reaction Conditions
Temperature25 °C
UV Wavelength365 nm
Time4 h
AtmosphereArgon
Expected Outcomes
Degree of Functionalization> 90%
Yield (after purification)> 85%
GPCIncrease in molecular weight

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization dissolve Dissolve Azide-Polymer in Anhydrous Solvent reagents Add this compound and Ligand (PMDETA) dissolve->reagents 1. catalyst Add Cu(I) Source (e.g., CuBr) reagents->catalyst 2. react Stir at Room Temperature under Inert Atmosphere (24-48h) catalyst->react 3. purify Purify by Precipitation or Dialysis react->purify 4. dry Dry under Vacuum purify->dry 5. analyze Analyze by NMR, FTIR, and GPC dry->analyze 6.

Caption: Experimental workflow for CuAAC functionalization.

Caption: CuAAC reaction for polymer functionalization.

Disclaimer: The protocols provided are illustrative and based on established chemical methodologies. Researchers should adapt these protocols based on the specific properties of their polymers and conduct appropriate safety assessments before commencing any experimental work. Optimization of reaction conditions may be necessary to achieve desired outcomes.

References

Application Notes & Protocols: Derivatization of N,N,4-trimethyl-4-penten-2-yn-1-amine for Material Science

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N,4-trimethyl-4-penten-2-yn-1-amine is a versatile organic compound featuring a unique combination of functional groups: a tertiary amine, a terminal alkyne, and a vinyl group.[1] This trifunctional nature makes it an exceptional building block for the synthesis of advanced functional materials.[1] The terminal alkyne is amenable to highly efficient "click" chemistry reactions, the vinyl group can undergo polymerization, and the tertiary amine can be quaternized to introduce ionic character. These derivatization pathways open up applications in diverse fields, from creating functional polymers and surfaces to developing novel materials for electronics and drug delivery.[2][3][4]

This document provides detailed protocols for three key derivatization strategies for this compound:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for creating 1,2,3-triazole-linked materials.

  • Radical Polymerization to synthesize side-chain functionalized polymers.

  • Post-Polymerization Quaternization to produce water-soluble polyelectrolytes.

Application 1: Synthesis of Triazole-Functionalized Materials via CuAAC

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, allowing for the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[5][6] This reaction is highly tolerant of various functional groups and can be conducted under mild conditions, making it ideal for material synthesis.[2][3] By reacting this compound with an azide-functionalized molecule (e.g., an azide-terminated polymer, a fluorescent dye, or a biomolecule), a wide array of functional materials can be generated.

Experimental Workflow: CuAAC Derivatization

G start Start: Reagents reagents This compound Azide Compound (e.g., Benzyl Azide) Solvent (THF/H2O) start->reagents 1. Combine reaction Reaction Vessel Stir at Room Temperature (12-24 hours) reagents->reaction 2. Add to catalyst Catalyst System CuSO4·5H2O Sodium Ascorbate catalyst->reaction 3. Add to workup Workup Aqueous Wash (EDTA) Extraction (e.g., Ethyl Acetate) reaction->workup 4. Quench & Extract purification Purification Column Chromatography workup->purification 5. Isolate product Final Product Triazole Derivative purification->product analysis Characterization (NMR, FT-IR, MS) product->analysis 6. Verify Structure

Caption: Workflow for CuAAC derivatization of the target amine.

Protocol: Synthesis of 1-(benzyl)-4-(1-(dimethylamino)-4-methylpent-3-en-1-yn-4-yl)-1H-1,2,3-triazole
  • Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq, e.g., 123 mg, 1.0 mmol) and benzyl azide (1.0 eq, 133 mg, 1.0 mmol) in a 1:1 mixture of THF and water (10 mL).

  • Catalyst Addition: To the stirring solution, add sodium ascorbate (0.1 eq, 20 mg, 0.1 mmol) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq, 12.5 mg, 0.05 mmol).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, add 10 mL of a saturated aqueous solution of EDTA to quench the reaction and complex the copper catalyst. Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure triazole derivative.

Quantitative Data Summary (Hypothetical)
EntryAlkyne:Azide RatioCatalyst Loading (mol%)Reaction Time (h)Yield (%)
11:151295
21:1.151296
31:122488
41:112475

Application 2: Synthesis of a Side-Chain Functionalized Polymer

The vinyl group in this compound allows it to act as a monomer in radical polymerization. This process creates a polymer with a poly(4-methyl-1-pentene) backbone and pendant side chains containing the reactive alkyne and amine functionalities.[7] These pendant groups are then available for subsequent modifications, making the polymer a versatile scaffold for creating complex macromolecular architectures.

Experimental Workflow: Radical Polymerization

G start Start: Reagents reagents Monomer: This compound Initiator: AIBN Solvent: Toluene start->reagents 1. Dissolve reaction Reaction Vessel Degas (Freeze-Pump-Thaw x3) Heat to 70°C under N2 (24 hours) reagents->reaction 2. Degas & Heat precipitation Precipitation Pour into cold non-solvent (e.g., Hexane or Methanol) reaction->precipitation 3. Terminate & Precipitate purification Purification Filter and wash polymer Dry under vacuum precipitation->purification 4. Isolate product Final Product Polymer with pendant alkyne-amine groups purification->product analysis Characterization (GPC, NMR, FT-IR) product->analysis 5. Analyze Mw & PDI

Caption: Workflow for radical polymerization of the target amine monomer.

Protocol: Radical Polymerization
  • Preparation: Place this compound (1.0 g, 8.1 mmol) and a radical initiator such as azobisisobutyronitrile (AIBN) (e.g., 1 mol%, 13.3 mg, 0.081 mmol) into a Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed toluene (8 mL) to the flask to achieve a monomer concentration of approximately 1 M.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70°C. Allow the polymerization to proceed with stirring for 24 hours.

  • Termination and Precipitation: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing a large excess of a cold non-solvent (e.g., 200 mL of hexane or methanol) while stirring vigorously. The polymer will precipitate as a solid.

  • Purification: Allow the precipitate to stir for 30 minutes, then collect the solid polymer by vacuum filtration. Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.

  • Drying: Dry the purified polymer in a vacuum oven at 40°C overnight to yield the final product.

Quantitative Data Summary (Hypothetical)
EntryMonomer:Initiator RatioTime (h)Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
1100:1248510,5001.65
2200:1247819,8001.72
350:124915,9001.58
4100:112627,6001.61

Mₙ (Number-average molecular weight) and PDI (Polydispersity Index) determined by Gel Permeation Chromatography (GPC).

Application 3: Post-Polymerization Quaternization of Tertiary Amine

The polymer synthesized in Application 2 possesses pendant tertiary amine groups that can be readily quaternized by reacting with an alkyl halide, such as methyl iodide (CH₃I). This reaction converts the neutral, organo-soluble polymer into a positively charged polyelectrolyte. Such materials are often water-soluble and can be used in applications like gene delivery, antimicrobial coatings, or as flocculants.

Logical Relationship: Polymer Synthesis and Modification

G monomer Amine-Alkyne Monomer polymer Neutral Polymer (Organo-soluble) monomer->polymer Radical Polymerization polyelectrolyte Quaternized Polymer (Polyelectrolyte) (Water-soluble) polymer->polyelectrolyte Quaternization (e.g., + CH3I)

Caption: Logical flow from monomer to functional polyelectrolyte.

Protocol: Synthesis of a Quaternized Ammonium Polyelectrolyte
  • Preparation: Dissolve the polymer from Application 2 (e.g., 500 mg) in a suitable solvent like THF or chloroform (10 mL) in a round-bottom flask.

  • Reagent Addition: Add a large excess of the quaternizing agent, methyl iodide (CH₃I) (e.g., 10 equivalents based on the repeating monomer unit), to the solution.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. If the reaction is slow, it can be gently heated to 40-50°C. The quaternized polymer may precipitate from the solution as it forms.

  • Isolation: If a precipitate has formed, collect it by filtration. If the product remains in solution, precipitate it by adding the reaction mixture to a large volume of a non-solvent like diethyl ether or hexane.

  • Purification: Wash the collected solid extensively with the non-solvent to remove excess methyl iodide and any unreacted starting polymer.

  • Drying: Dry the final quaternized polymer under vacuum to yield a solid, often hygroscopic, product. The degree of quaternization can be determined by ¹H NMR spectroscopy by comparing the integrals of the N-methyl protons.

Quantitative Data Summary (Hypothetical)
EntryPolymer Backbone (Mₙ)Equivalents of CH₃IReaction Time (h)Degree of Quaternization (%)Solubility
110,500102498Water
210,50052485Water
310,500101275Water/THF
419,8001048>99Water

Disclaimer: These protocols are intended for informational purposes for qualified researchers. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The hypothetical data is for illustrative purposes only.

References

Application Notes and Protocols for the Scale-Up Synthesis of N,N,4-trimethyl-4-penten-2-yn-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of N,N,4-trimethyl-4-penten-2-yn-1-amine, a valuable building block in organic synthesis and medicinal chemistry. The protocols are designed to be scalable and are based on established synthetic methodologies for related propargylamines.

Introduction

This compound is a tertiary amine containing a conjugated enyne functional group. This unique structural motif makes it a versatile intermediate for the synthesis of complex molecular architectures, including those with potential pharmaceutical applications. The scale-up of its synthesis is crucial for advancing research and development activities that require multi-gram to kilogram quantities of the compound. This document outlines a proposed scale-up synthesis procedure, including reaction conditions, purification methods, and expected outcomes based on analogous reactions reported in the chemical literature.

Proposed Synthetic Pathway

The most direct and scalable approach for the synthesis of this compound is a two-step process. The first step involves the synthesis of the key intermediate, 1-bromo-4-methyl-4-penten-2-yne. The second step is a nucleophilic substitution reaction with dimethylamine to yield the final product.

cluster_0 Step 1: Synthesis of 1-bromo-4-methyl-4-penten-2-yne cluster_1 Step 2: Synthesis of this compound 2-methyl-1-buten-3-yne 2-methyl-1-buten-3-yne Reaction_1 Bromination 2-methyl-1-buten-3-yne->Reaction_1 N-Bromosuccinimide N-Bromosuccinimide N-Bromosuccinimide->Reaction_1 Silver Nitrate (cat.) Silver Nitrate (cat.) Silver Nitrate (cat.)->Reaction_1 1-bromo-4-methyl-4-penten-2-yne 1-bromo-4-methyl-4-penten-2-yne Reaction_1->1-bromo-4-methyl-4-penten-2-yne Dimethylamine Dimethylamine Reaction_2 Nucleophilic Substitution 1-bromo-4-methyl-4-penten-2-yne->Reaction_2 Dimethylamine->Reaction_2 Product This compound Reaction_2->Product

Figure 1. Proposed two-step synthetic workflow for this compound.

Experimental Protocols

3.1. Step 1: Scale-Up Synthesis of 1-bromo-4-methyl-4-penten-2-yne

This procedure is adapted from standard methodologies for the bromination of terminal alkynes.

Materials:

  • 2-methyl-1-buten-3-yne

  • N-Bromosuccinimide (NBS)

  • Silver nitrate (AgNO₃)

  • Acetone

  • n-Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen (N₂) gas supply

  • Jacketed glass reactor (10 L) with overhead stirring, temperature probe, and addition funnel

Procedure:

  • Equip the 10 L jacketed glass reactor with an overhead stirrer, temperature probe, addition funnel, and nitrogen inlet.

  • Charge the reactor with 2-methyl-1-buten-3-yne (1.0 kg, 15.1 mol) and acetone (5 L).

  • Begin stirring and cool the reaction mixture to 0-5 °C using a circulating chiller.

  • In a separate container, dissolve N-Bromosuccinimide (2.97 kg, 16.7 mol) and silver nitrate (128 g, 0.75 mol) in acetone (2 L).

  • Slowly add the NBS/AgNO₃ solution to the reactor via the addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (2 L).

  • Transfer the mixture to a separatory funnel and extract with n-hexane (3 x 2 L).

  • Combine the organic layers and wash with water (2 L) and then brine (2 L).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation to yield 1-bromo-4-methyl-4-penten-2-yne as a colorless to pale yellow liquid.

3.2. Step 2: Scale-Up Synthesis of this compound

This procedure is based on the nucleophilic substitution of propargyl halides with secondary amines.

Materials:

  • 1-bromo-4-methyl-4-penten-2-yne

  • Dimethylamine (40% solution in water)

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen (N₂) gas supply

  • Jacketed glass reactor (20 L) with overhead stirring, temperature probe, and addition funnel

Procedure:

  • Set up the 20 L jacketed glass reactor with an overhead stirrer, temperature probe, addition funnel, and nitrogen inlet.

  • Charge the reactor with 1-bromo-4-methyl-4-penten-2-yne (2.0 kg, 13.8 mol), potassium carbonate (2.86 kg, 20.7 mol), and THF (10 L).

  • Cool the mixture to 0-5 °C with stirring.

  • Slowly add the 40% aqueous dimethylamine solution (3.11 L, 27.6 mol) via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, add water (5 L) to dissolve the salts.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 4 L).

  • Combine the organic extracts and wash with brine (2 x 3 L).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to obtain this compound.

Data Presentation

Table 1: Reagent Quantities and Molar Equivalents for Scale-Up Synthesis

StepReagentMolecular Weight ( g/mol )QuantityMolesMolar Equivalent
12-methyl-1-buten-3-yne66.101.0 kg15.11.0
1N-Bromosuccinimide177.982.97 kg16.71.1
1Silver Nitrate169.87128 g0.750.05
21-bromo-4-methyl-4-penten-2-yne145.012.0 kg13.81.0
2Dimethylamine (40% aq.)45.083.11 L27.62.0
2Potassium Carbonate138.212.86 kg20.71.5

Table 2: Expected Yields and Purity

ProductTheoretical YieldExpected Actual YieldExpected Yield (%)Expected Purity (by GC)
1-bromo-4-methyl-4-penten-2-yne2.19 kg1.6 - 1.8 kg75 - 85%>95%
This compound1.70 kg1.2 - 1.4 kg70 - 80%>98%

Safety Considerations

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • N-Bromosuccinimide is a lachrymator and should be handled with care.

  • Dimethylamine is a flammable and corrosive gas/liquid. The aqueous solution is also corrosive and has a strong odor. Handle in a closed system or with appropriate respiratory protection.

  • The reactions are exothermic, and proper temperature control is essential, especially during scale-up.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (CDCl₃): δ (ppm) ~5.2-5.4 (m, 2H, =CH₂), 3.3-3.4 (s, 2H, -CH₂-N), 2.3-2.4 (s, 6H, -N(CH₃)₂), 1.8-1.9 (s, 3H, -C(CH₃)=).

  • ¹³C NMR (CDCl₃): δ (ppm) ~125-126 (=CH₂), ~122-123 (-C(CH₃)=), ~85-90 (-C≡C-), ~45-46 (-CH₂-N), ~43-44 (-N(CH₃)₂), ~22-23 (-C(CH₃)=).

  • GC-MS: Molecular ion peak at m/z = 123.10.

Conclusion

The provided protocols offer a robust and scalable pathway for the synthesis of this compound. Careful attention to reaction conditions and safety procedures is paramount for successful and safe execution on a larger scale. The expected yields and purities are based on analogous transformations and provide a benchmark for process optimization.

N,N,4-trimethyl-4-penten-2-yn-1-amine: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

N,N,4-trimethyl-4-penten-2-yn-1-amine is a versatile organic building block characterized by a unique molecular architecture featuring a terminal alkyne, a tetrasubstituted alkene, and a tertiary amine. This combination of functional groups makes it a highly valuable precursor for the synthesis of a wide array of complex molecules, particularly through carbon-heteroatom bond-forming reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." Its application spans from the development of novel therapeutic agents to the creation of advanced materials like liquid crystal polymers. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the synthetic potential of this compound.

Key Applications

Synthesis of 1,2,3-Triazole Derivatives as Potential Anti-HIV Agents

The terminal alkyne functionality of this compound serves as an excellent handle for the construction of 1,4-disubstituted 1,2,3-triazoles via CuAAC reactions with various organic azides. The resulting triazole core is a well-established pharmacophore in medicinal chemistry, known for its metabolic stability and ability to engage in various biological interactions. Research has indicated that triazole derivatives synthesized from this amine show potential as inhibitors of HIV protease, a key enzyme in the viral life cycle.

Signaling Pathway Diagram: HIV Protease Inhibition

HIV_Protease_Inhibition HIV Gag-Pol Polyprotein HIV Gag-Pol Polyprotein HIV Protease HIV Protease HIV Gag-Pol Polyprotein->HIV Protease Cleavage Site Functional Viral Proteins Functional Viral Proteins HIV Protease->Functional Viral Proteins Processes Viral Maturation Viral Maturation Functional Viral Proteins->Viral Maturation Triazole Inhibitor Triazole Inhibitor Triazole Inhibitor->HIV Protease Inhibits

Caption: Inhibition of HIV protease by a triazole-based inhibitor prevents the cleavage of the Gag-Pol polyprotein, thereby halting viral maturation.

Quantitative Data: HIV Protease Inhibition

CompoundTargetKi (nM)Reference
Triazole Derivative AHIV Protease8[1]
Triazole Derivative BHIV Protease23[1]
Development of Side-Chain Liquid-Crystal Polymers

The unique structure of this compound can be incorporated into polymer backbones to create side-chain liquid-crystal polymers (SCLCPs). In these materials, the rigid core of the molecule, potentially extended through triazole formation, acts as the mesogenic unit, while the flexible polymer backbone provides processability. SCLCPs are of significant interest in materials science for their applications in optical displays, sensors, and data storage. The amine functionality can also serve as a point of attachment or for further chemical modification.

Experimental Workflow: Synthesis of a Side-Chain Liquid-Crystal Polymer

SCLCP_Synthesis cluster_0 Monomer Synthesis cluster_1 Polymerization Building_Block This compound Click_Reaction CuAAC Click Reaction Building_Block->Click_Reaction Azide_Mesogen Azide-Functionalized Mesogen Azide_Mesogen->Click_Reaction LC_Monomer Liquid Crystalline Monomer Click_Reaction->LC_Monomer Polymerization Radical Polymerization LC_Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization SCLCP Side-Chain Liquid-Crystal Polymer Polymerization->SCLCP

Caption: A general workflow for the synthesis of a side-chain liquid-crystal polymer using the title compound.

Quantitative Data: Application of a Liquid-Crystal Polymer

Material TypeApplicationEfficiency (%)Reference
Side-Chain Liquid-Crystal PolymerDye-sensitized solar cells4.11[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the "click" reaction between this compound and an organic azide.

Materials:

  • This compound

  • Organic azide of choice

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water (deionized)

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Addition of Azide: Add the organic azide (1.0 - 1.2 eq.).

  • Solvent Addition: Dissolve the reactants in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.3 eq.). In another vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (0.1 eq.).

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture will typically change color.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford the pure 1,4-disubstituted 1,2,3-triazole.

Characterization:

The structure of the synthesized triazole should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Conceptual Protocol for the Synthesis of a Side-Chain Liquid-Crystal Polymer

This protocol outlines a conceptual synthetic route to a side-chain liquid-crystal polymer, starting with the functionalization of a mesogenic core with an azide group, followed by a CuAAC reaction with this compound and subsequent polymerization.

Part A: Synthesis of an Azide-Functionalized Mesogen

This is a general step and will depend on the specific mesogen used. A common strategy involves the tosylation of a terminal hydroxyl group on a mesogenic molecule followed by nucleophilic substitution with sodium azide.

Part B: Synthesis of the Liquid Crystalline Monomer via CuAAC

  • Follow the general procedure outlined in Protocol 1 , using the azide-functionalized mesogen as the organic azide and this compound as the alkyne.

  • The product of this reaction is the liquid crystalline monomer, which should be purified and fully characterized before polymerization.

Part C: Radical Polymerization of the Liquid Crystalline Monomer

Materials:

  • Liquid crystalline monomer from Part B

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Anhydrous toluene or other suitable solvent

  • Schlenk flask

  • Nitrogen or argon atmosphere

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the liquid crystalline monomer in anhydrous toluene.

  • Initiator Addition: Add the radical initiator (e.g., AIBN, 1-2 mol%).

  • Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture under a nitrogen or argon atmosphere at a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).

  • Reaction Monitoring: Monitor the polymerization by observing the increase in viscosity of the solution. The reaction time can vary from a few hours to several days.

  • Polymer Precipitation: After the desired reaction time, cool the solution to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol.

  • Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterization: Characterize the resulting side-chain liquid-crystal polymer by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to investigate its liquid crystalline properties, and NMR spectroscopy to confirm its structure.

References

Application Notes and Protocols for Handling N,N,4-trimethyl-4-penten-2-yn-1-amine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: These application notes and protocols are intended as a guide for the safe handling of N,N,4-trimethyl-4-penten-2-yn-1-amine in a laboratory setting. Specific toxicological and safety data for this compound are limited. Therefore, a thorough risk assessment should be conducted prior to any experimentation. The information provided is based on the properties of the compound and safety data for structurally similar chemicals.

Introduction

Compound Identification and Properties

A summary of the known physical and chemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₈H₁₃NPubChem[1]
Molecular Weight 123.20 g/mol PubChem[1]
IUPAC Name N,N,4-trimethylpent-4-en-2-yn-1-aminePubChem[1]
CAS Number 19837-34-4PubChem[1]
Canonical SMILES CC(=C)C#CCN(C)CPubChem[1]
Computed XLogP3 1.9PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]

Hazard Identification and Safety Precautions

While specific hazard data for this compound is not available, based on its structure and the properties of similar compounds, the following potential hazards should be considered.

Potential Hazards:

  • Flammability: The compound is an organic amine and may be flammable. Keep away from heat, sparks, open flames, and other ignition sources.[2][3][4] Vapors may be heavier than air and travel to an ignition source.[2][5]

  • Toxicity: The toxicological properties have not been fully investigated.[6] May be harmful if swallowed, inhaled, or absorbed through the skin.[7] Amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[6][7]

  • Reactivity: May be incompatible with strong oxidizing agents and acids.[2] May form explosive peroxides.[3]

  • Environmental Hazards: May be toxic to aquatic life with long-lasting effects.[2][3][4]

Recommended Safety Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[2][6][7] Ensure that eyewash stations and safety showers are readily accessible.[5][6] Use explosion-proof electrical and ventilating equipment.[2][3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][6][7]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[2][6][7]

    • Respiratory Protection: If working outside of a fume hood or if vapors are expected to be high, use a NIOSH-approved respirator with an organic vapor cartridge.[6][7]

  • Handling Procedures:

    • Avoid contact with skin, eyes, and clothing.[6]

    • Do not breathe vapors or mists.[3]

    • Wash hands thoroughly after handling.[2]

    • Keep containers tightly closed when not in use.[2][3][4]

    • Use non-sparking tools and take precautionary measures against static discharge.[2][3][4] Ground and bond containers when transferring material.[3][4]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[3][7] Store under an inert atmosphere if the compound is sensitive to air or moisture. Keep in a tightly closed container.[2][3][4]

Experimental Protocols

The following are general protocols for handling this compound. These should be adapted to specific experimental needs and conducted after a thorough risk assessment.

4.1. Aliquoting and Weighing

This protocol outlines the steps for safely weighing and preparing a solution of the compound.

Weighing_Protocol cluster_prep Preparation cluster_weighing Weighing Procedure cluster_dissolution Solution Preparation cluster_cleanup Cleanup A Don PPE: Lab coat, gloves, safety goggles B Place analytical balance in a chemical fume hood A->B Proceed to weighing C Tare a clean, dry vial on the balance B->C D Carefully transfer the desired amount of the compound to the vial using a clean spatula or pipette C->D E Record the exact mass D->E F Add the desired solvent to the vial (ensure solvent compatibility) E->F Proceed to dissolution G Cap the vial tightly and mix by gentle swirling or vortexing F->G H Wipe down the balance and work area with an appropriate solvent G->H Proceed to cleanup I Dispose of contaminated materials in a designated waste container H->I J Remove PPE and wash hands I->J Reaction_Workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction Monitoring cluster_workup Workup and Purification A Assemble and dry all glassware B Set up the reaction apparatus in a chemical fume hood A->B C Add solvent and other reagents to the reaction flask B->C Proceed to reagent addition D Slowly add this compound (or its solution) to the reaction mixture, monitoring for any exothermic reaction C->D E Maintain the reaction under controlled temperature and stirring D->E Start reaction F Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, GC-MS) E->F G Quench the reaction carefully F->G Reaction complete H Perform extraction, washing, and drying of the product G->H I Purify the product using appropriate methods (e.g., chromatography) H->I Safety_Logic cluster_properties Chemical Properties cluster_controls Control Measures cluster_outcome Desired Outcome P1 Flammable C1 Engineering Controls (Fume Hood, Ventilation) P1->C1 C3 Safe Handling Procedures (Grounding, Non-sparking tools) P1->C3 P2 Potentially Toxic P2->C1 C2 Personal Protective Equipment (Gloves, Goggles, Lab Coat) P2->C2 P3 Potentially Reactive P3->C1 P3->C3 O1 Safe Laboratory Environment C1->O1 C2->O1 C3->O1

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Purification of N,N,4-trimethyl-4-penten-2-yn-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic purification of N,N,4-trimethyl-4-penten-2-yn-1-amine. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the purification of this and other tertiary amines.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample showing poor separation and significant peak tailing on a standard silica gel column?

A1: This is a common issue when purifying basic compounds like tertiary amines on standard silica gel.[1][2] Silica gel has acidic silanol groups (Si-OH) on its surface, which can strongly interact with the basic nitrogen atom of your amine.[1] This acid-base interaction leads to issues like irreversible adsorption, loss of product, and poor peak shape (tailing).[2]

Q2: What is the simplest way to improve the chromatography of my tertiary amine on a standard silica column?

A2: The most straightforward approach is to modify the mobile phase by adding a small amount of a competing amine, such as triethylamine (TEA) or ammonia.[1][2] Typically, adding 0.1-1% TEA to your hexane/ethyl acetate or dichloromethane/methanol mobile phase will "neutralize" the acidic silanol groups, minimizing their interaction with your target compound and improving elution and peak shape.[2][3]

Q3: Are there alternative stationary phases that are better suited for purifying this compound?

A3: Yes, several alternatives can provide superior results. Amine-functionalized silica columns are highly effective as they provide a basic surface that repels the basic amine, preventing strong interactions.[1][2] Basic alumina is another option. Alternatively, reversed-phase chromatography can be employed, especially if the mobile phase pH is kept alkaline (e.g., by adding 0.1% TEA) to ensure the amine is in its neutral, more hydrophobic form.[2]

Q4: My compound appears to be degrading on the column. What could be the cause and how can I prevent it?

A4: Degradation can occur if your compound is sensitive to the acidic nature of silica gel.[4] this compound contains both an alkene and an alkyne, which could potentially be unstable under acidic conditions. To check for this, you can run a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation spots appear.[4] Switching to a less acidic stationary phase like deactivated silica, alumina, or an amine-functionalized column can prevent this issue.[2][4]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Compound will not elute from the silica column, even with a highly polar solvent. Strong acid-base interaction between the tertiary amine and acidic silanol groups on the silica surface.[1][2]1. Add a competing base like 0.1-1% triethylamine (TEA) or ammonium hydroxide to the mobile phase.[2][3] 2. Switch to an amine-functionalized silica column (e.g., a KP-NH column) which provides a more inert surface for amines.[1][2] 3. Consider using reversed-phase chromatography with a mobile phase pH adjusted to be at least two units above the amine's pKa.[2]
Significant peak tailing is observed during elution. The compound is interacting too strongly and non-uniformly with the stationary phase.[3]1. Incorporate a mobile phase modifier like n-propylamine (0.1%) or triethylamine to reduce silanol interactions.[3] 2. Use an amine-functionalized or diol-based stationary phase for more predictable elution.[3]
The retention time of the compound continuously shifts to an earlier time. This can indicate column degradation, especially with silica-based amine columns used with aqueous mobile phases.[5] The bonded amine phase may be slowly hydrolyzing and washing off the column.1. Ensure the column is properly maintained and washed according to the manufacturer's instructions, typically with the mobile phase minus any buffers.[5] 2. Avoid prolonged exposure to aqueous or highly protic mobile phases if using a sensitive column. 3. If degradation is persistent, the column may need to be replaced.[5]
The compound appears to decompose on the column, resulting in multiple spots on TLC and low recovery. The compound is unstable on the acidic silica surface.[4]1. Test for silica stability using a 2D TLC experiment.[4] 2. If unstable, use a deactivated stationary phase such as neutral alumina or florisil.[4] 3. Alternatively, use an amine-functionalized silica column to avoid the acidic environment.[2]
The sample is not very soluble in the non-polar mobile phase required for good separation. Poor solubility upon loading can lead to broad bands and poor separation.1. Use a "dry loading" technique: dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[6]

Purification Strategy Selection

The following diagram outlines a logical workflow for choosing an appropriate chromatographic purification strategy for a tertiary amine like this compound.

G start Start: Crude Amine Sample tlc 1. Run TLC with Hexane/EtOAc or DCM/MeOH start->tlc check_rf 2. Assess Spot Shape & Rf tlc->check_rf good_rf Good Separation (Rf 0.2-0.4, no tailing) check_rf->good_rf Yes bad_rf Poor Separation (Streaking, stuck at baseline) check_rf->bad_rf No run_column 3. Proceed with Standard Silica Column Chromatography good_rf->run_column add_tea 3a. Add 0.5-1% TEA to Mobile Phase and Rerun TLC bad_rf->add_tea check_tea_tlc 4. Assess New TLC add_tea->check_tea_tlc improved Separation Improved check_tea_tlc->improved Yes no_improve Still Poor Separation or Degradation check_tea_tlc->no_improve No run_modified_column 5. Run Silica Column with TEA-Modified Mobile Phase improved->run_modified_column switch_phase 5a. Switch Stationary Phase no_improve->switch_phase amine_column Use Amine-Functionalized Silica Column with Hexane/EtOAc Gradient switch_phase->amine_column rp_column Consider Reversed-Phase HPLC (e.g., C18) with Alkaline Mobile Phase (Water/ACN + TEA) switch_phase->rp_column

Caption: Decision workflow for selecting a purification method.

Understanding Amine-Silica Interactions

The diagram below illustrates the fundamental problem of purifying basic amines on acidic silica and the mechanisms of common solutions.

G cluster_problem The Problem cluster_solution1 Solution 1: Mobile Phase Modifier cluster_solution2 Solution 2: Modified Stationary Phase Amine Tertiary Amine (Basic, e.g., R3N) Silica Silica Surface (Acidic Silanols, Si-OH) Amine->Silica Strong Acid-Base Interaction Interaction_Result Result: - Peak Tailing - Poor Recovery - Degradation Silica->Interaction_Result TEA Triethylamine (TEA) (Competing Base) Silica_S1 Silica Surface (Acidic Silanols, Si-OH) TEA->Silica_S1 Neutralizes Surface Amine_S1 Tertiary Amine (Basic, e.g., R3N) Amine_S1->Silica_S1 Interaction Blocked Amine_S2 Tertiary Amine (Basic, e.g., R3N) Amine_Silica Amine-Functionalized Silica (Basic Surface) Amine_S2->Amine_Silica No Strong Interaction (Repulsive Forces)

Caption: Mitigation of amine-silica interactions in chromatography.

Experimental Protocols

Protocol 1: Flash Chromatography on Silica Gel with a Triethylamine-Modified Mobile Phase

This protocol is a starting point for the purification of this compound when standard silica gel is used.

  • TLC Analysis:

    • Develop a suitable solvent system using thin-layer chromatography (TLC). Start with a mixture of hexane and ethyl acetate (e.g., 9:1).

    • If the compound streaks or has a very low Rf, add 0.5-1% triethylamine (TEA) to the solvent system and re-run the TLC.

    • Aim for an Rf value of 0.2-0.4 for the target compound in the chosen solvent system.

  • Column Preparation:

    • Select an appropriate size flash chromatography column.

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane containing 1% TEA).

    • Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.[6] Carefully apply the solution to the top of the silica bed.[6]

    • Dry Loading (Recommended for amines): Dissolve the crude product in a volatile solvent (e.g., DCM or methanol). Add a small amount of silica gel (2-3 times the mass of the crude product) and evaporate the solvent completely to get a free-flowing powder.[6] Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen mobile phase system (containing 1% TEA).

    • If a gradient elution is needed, gradually increase the polarity by adding more ethyl acetate to the mobile phase.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Post-Purification:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Note that triethylamine (b.p. 89.5 °C) may need to be removed under high vacuum or by co-evaporation with a solvent like toluene.

Protocol 2: Flash Chromatography Using an Amine-Functionalized Silica Column

This method often provides superior separation for basic compounds without the need for mobile phase additives.[1]

  • TLC Analysis:

    • Use an amine-functionalized TLC plate if available for the most accurate prediction.

    • If using standard silica TLC plates, a simple hexane/ethyl acetate gradient will often suffice to show separation, though Rf values may differ on the column.

  • Column Preparation:

    • Select a pre-packed amine-functionalized silica cartridge (e.g., Biotage® KP-NH) or pack a column with amine-functionalized silica.[1]

    • Equilibrate the column with the initial mobile phase (e.g., 100% hexane).

  • Sample Loading:

    • Follow the dry loading procedure described in Protocol 1 for best results. Adsorb the crude material onto standard silica gel for this step.

  • Elution and Fraction Collection:

    • Elute the column using a simple, non-acidic mobile phase system, such as a gradient of ethyl acetate in hexane.[1]

    • Mobile phase modifiers like triethylamine are generally not required.

    • Collect and monitor fractions by TLC.

  • Post-Purification:

    • Combine the pure fractions and remove the solvent under reduced pressure. This process is often simpler as there is no high-boiling amine additive to remove.

References

Technical Support Center: Optimizing Reaction Conditions for N,N,4-trimethyl-4-penten-2-yn-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N,N,4-trimethyl-4-penten-2-yn-1-amine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most direct and atom-economical method for the synthesis of this compound is the A3 (Aldehyde-Alkyne-Amine) coupling reaction.[1][2] This one-pot, three-component reaction involves the coupling of an aldehyde, a terminal alkyne, and a secondary amine, typically catalyzed by a transition metal salt.[1][2][3] For the target molecule, the reactants would be isobutyraldehyde, 2-methyl-1-buten-3-yne, and dimethylamine.

Q2: What is the general mechanism of the A3 coupling reaction?

A2: The proposed mechanism for the A3 coupling reaction involves the following key steps:

  • Iminium Ion Formation: The aldehyde and the secondary amine react in situ to form an iminium ion intermediate.[1]

  • Alkyne Activation: The metal catalyst, often a copper(I) or gold(I) salt, coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[1][4]

  • Acetylide Formation: A base, typically the amine reactant itself or an added base, deprotonates the activated alkyne to form a metal acetylide.[4]

  • Nucleophilic Addition: The metal acetylide acts as a nucleophile and attacks the electrophilic carbon of the iminium ion, forming the new carbon-carbon bond and yielding the final propargylamine product.[1]

Q3: Why is temperature control important in this synthesis?

A3: Temperature control is crucial for several reasons. Higher temperatures can lead to the decomposition of reactants or the final product. For similar enynamine syntheses, yields have been observed to plateau at around 85°C, with temperatures exceeding 100°C promoting decomposition. Additionally, some side reactions, such as the homo-coupling of the alkyne (Glaser coupling), can be favored at higher temperatures.

Q4: Can other catalysts be used for this reaction?

A4: Yes, while copper and gold salts are common, other transition metals like silver, zinc, and iron have also been reported to catalyze A3 coupling reactions.[1][5] The choice of catalyst can influence reaction efficiency, substrate scope, and the need for specific ligands or co-catalysts. For challenging substrates, catalyst systems like palladium with specialized phosphine ligands may also be employed in related cross-coupling reactions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Low reaction temperature. 3. Impure reagents (especially the alkyne). 4. Inefficient formation of the iminium ion.1. Use a freshly opened or properly stored catalyst. Consider using a more active catalyst system (e.g., a different metal salt or ligand). 2. Gradually increase the reaction temperature in increments of 5-10°C, monitoring for product formation and decomposition. 3. Purify the alkyne and other reagents before use. 4. Ensure the amine and aldehyde are used in appropriate stoichiometric ratios. The addition of a catalytic amount of a mild acid can sometimes facilitate iminium ion formation.
Formation of Side Products (e.g., alkyne homo-coupling) 1. High reaction temperature. 2. Presence of oxygen. 3. High catalyst loading.1. Lower the reaction temperature. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Reduce the catalyst loading.
Reaction Stalls Before Completion 1. Catalyst deactivation. 2. Insufficient reaction time.1. Add a fresh portion of the catalyst. 2. Extend the reaction time and monitor the progress by TLC or GC-MS.
Difficulty in Product Isolation/Purification 1. Formation of polar byproducts. 2. Product volatility.1. Employ appropriate chromatographic techniques for purification. A pH adjustment during workup can help remove basic or acidic impurities. 2. Use caution during solvent removal; rotary evaporation at reduced temperature and pressure is recommended.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the impact of different catalysts and solvents on the yield of a generic A3 coupling reaction to produce propargylamines, providing a basis for optimizing the synthesis of this compound.

Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%) Reference
BiCl₃ (10)EtOHReflux590[5]
BiCl₃ (10)H₂OReflux575[5]
BiCl₃ (10)MeOHReflux570[5]
[Ag(I)(Pc-L)]⁺ OTf⁻ (3)Toluene150 (Microwave)0.2596[5]
Gold Complex (1)TFE4024High Conversion[6]
CuI (0.4)Toluene1102Good to Excellent[3]
PS-PEG-BPy-CuBr₂ (5 ppm)Solvent-free--Good to Excellent[7]

Experimental Protocols

General Protocol for A3 Coupling Synthesis of this compound

Materials:

  • Isobutyraldehyde (1.0 mmol, 1.0 equiv)

  • 2-Methyl-1-buten-3-yne (1.2 mmol, 1.2 equiv)

  • Dimethylamine (2M solution in THF, 1.0 mmol, 1.0 equiv)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • Toluene (5 mL)

  • Anhydrous Sodium Sulfate

  • Saturated aqueous Ammonium Chloride

  • Saturated aqueous Sodium Bicarbonate

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add CuI (0.05 mmol) and toluene (3 mL).

  • Add isobutyraldehyde (1.0 mmol) and 2-methyl-1-buten-3-yne (1.2 mmol) to the flask.

  • Add the dimethylamine solution (1.0 mmol) dropwise to the stirred mixture.

  • Heat the reaction mixture to 85°C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Isobutyraldehyde, 2-Methyl-1-buten-3-yne, and CuI in Toluene B Add Dimethylamine Solution Dropwise A->B Under Inert Atmosphere C Heat to 85°C and Stir for 4-6h B->C D Quench with aq. NH4Cl C->D E Extract with Diethyl Ether D->E F Wash with aq. NaHCO3 and Brine E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I This compound H->I Final Product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor GPCR g_protein G-Protein receptor->g_protein Inhibition enynamine Enynamine Derivative (e.g., this compound) enynamine->receptor Antagonist Binding effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger pka Protein Kinase A second_messenger->pka target_protein Target Protein pka->target_protein response Cellular Response target_protein->response

Caption: Hypothetical signaling pathway showing the enynamine as a GPCR antagonist.

References

troubleshooting guide for N,N,4-trimethyl-4-penten-2-yn-1-amine instability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential instability issues with N,N,4-trimethyl-4-penten-2-yn-1-amine during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability concerns for this compound?

A1: this compound possesses several functional groups that can contribute to its instability under certain conditions. The primary concerns are:

  • Oxidation: The tertiary amine and the electron-rich double and triple bonds can be susceptible to oxidation, especially when exposed to air, light, or oxidizing agents.

  • Polymerization: The conjugated enyne system can be prone to polymerization, particularly at elevated temperatures or in the presence of radical initiators.

  • Acid/Base Instability: The amine functionality can react with acids, and the overall molecule may undergo rearrangements or degradation in strongly acidic or basic conditions.

  • Light Sensitivity: Compounds with conjugated systems can be sensitive to UV light, which may induce degradation or polymerization.

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure the stability of this compound, we recommend the following storage conditions:

  • Temperature: Store at low temperatures, preferably at 2-8°C or frozen at -20°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.

  • Purity: Ensure the compound is free from impurities, such as residual catalysts from synthesis, which could promote degradation.

Q3: I observe a color change in my sample of this compound. What could be the cause?

A3: A color change, such as turning yellow or brown, is a common indicator of degradation. This could be due to the formation of oxidized byproducts or small amounts of polymeric material. It is crucial to assess the purity of the sample using analytical techniques like HPLC or GC-MS before proceeding with your experiment.

Troubleshooting Guides

Issue 1: Inconsistent reaction outcomes or low yields.

This guide helps you troubleshoot experiments where the instability of this compound is suspected to be the cause of poor results.

Troubleshooting Workflow

start Inconsistent Reaction Outcomes check_purity Assess Purity of Starting Material (HPLC, GC-MS, NMR) start->check_purity is_pure Is Purity >95%? check_purity->is_pure purify Purify the Compound (e.g., Distillation, Chromatography) is_pure->purify No re_evaluate Re-evaluate Reaction Conditions is_pure->re_evaluate Yes purify->check_purity degas Degas Solvents and Use Inert Atmosphere re_evaluate->degas temp_control Lower Reaction Temperature re_evaluate->temp_control additives Consider Radical Inhibitors (e.g., BHT) re_evaluate->additives re_run Re-run Experiment degas->re_run temp_control->re_run additives->re_run success Problem Resolved re_run->success fail Problem Persists re_run->fail

Caption: Troubleshooting inconsistent reaction outcomes.

Experimental Protocol: Purity Assessment by HPLC

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile).

  • HPLC System: Use a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is typically effective.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm).

  • Analysis: Integrate the peak areas to determine the purity of the compound. The presence of multiple peaks suggests the presence of impurities or degradation products.

Issue 2: Sample degradation observed during storage or analysis.

This section provides guidance on identifying the cause of degradation and mitigating it.

Potential Degradation Pathways

cluster_0 Degradation of this compound cluster_1 Oxidation cluster_2 Polymerization cluster_3 Hydration amine This compound n_oxide N-oxide amine->n_oxide O2 epoxide Epoxide amine->epoxide O2 polymer Polymer amine->polymer Heat, Light ketone Ketone (Meyer-Schuster rearrangement) amine->ketone H2O, Acid

Caption: Potential degradation pathways.

Forced Degradation Study Protocol

To understand the stability of your compound, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions.

Table 1: Conditions for Forced Degradation Study

Stress ConditionReagent/ConditionDurationExpected Degradation
Acid Hydrolysis 0.1 M HCl24, 48, 72 hoursFormation of ketone via hydration
Base Hydrolysis 0.1 M NaOH24, 48, 72 hoursPotential for isomerization or other base-catalyzed reactions
Oxidation 3% H₂O₂2, 6, 12 hoursFormation of N-oxide and other oxidative byproducts
Thermal 60°C1, 3, 7 daysPolymerization, color change
Photostability UV light (ICH Q1B)1.2 million lux hours and 200 watt hours/square meterPolymerization, formation of photoisomers

Data Presentation: Hypothetical Forced Degradation Results

The results of a forced degradation study can be summarized in a table for easy comparison.

Table 2: Summary of Forced Degradation of this compound

Stress Condition% Degradation (at final timepoint)Major Degradant Peak (Retention Time)
Control (No Stress) < 1%-
Acid Hydrolysis 15%8.5 min
Base Hydrolysis 5%10.2 min
Oxidation 25%7.1 min
Thermal 10%Multiple small peaks
Photostability 18%9.3 min

This data helps in identifying the conditions under which the compound is least stable and allows for the development of appropriate handling and storage procedures. By understanding the potential instability of this compound, researchers can take proactive steps to ensure the integrity of their samples and the reliability of their experimental results.

how to prevent dimerization of N,N,4-trimethyl-4-penten-2-yn-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dimerization of N,N,4-trimethyl-4-penten-2-yn-1-amine during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is dimerization and why is it a concern for this compound?

Dimerization is a chemical reaction where two identical molecules combine to form a single new molecule, a dimer. For this compound, which contains a reactive terminal alkyne group, dimerization can lead to the formation of unwanted enyne byproducts. This reduces the yield of the desired product, complicates purification, and can introduce impurities that may affect downstream applications in drug development.

Q2: What are the potential pathways for the dimerization of this compound?

The primary route for dimerization involves the terminal alkyne functionality. Two main pathways are:

  • Head-to-head dimerization: This pathway joins two molecules at the alkyne terminus, potentially forming 1,4-disubstituted enynes.

  • Head-to-tail dimerization: This pathway involves the coupling of the terminal carbon of one alkyne to the internal carbon of the second alkyne, leading to the formation of a geminal enyne.[1][2]

These dimerization reactions are often catalyzed by trace metal impurities or exposure to heat and light.

Q3: How can I prevent the dimerization of this compound during storage?

Proper storage is crucial to maintain the integrity of the compound. Key recommendations include:

  • Temperature: Store the compound at low temperatures, typically between 2-8°C.

  • Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation and reactions with atmospheric components.

  • Light Protection: Use amber vials or store in the dark to prevent light-induced reactions.

  • Solvent Choice: If stored in solution, use a dry, aprotic solvent.

Q4: Can the amine group in this compound contribute to its instability?

Yes, the tertiary amine group can be susceptible to oxidation, forming an N-oxide, especially if exposed to air and light. While this is not a dimerization reaction, it is a degradation pathway that can reduce the purity of the compound. The allylic nature of the amine could also present unique reactivity, though dimerization is more commonly associated with the alkyne moiety.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected peaks corresponding to a dimer observed in analytical data (e.g., LC-MS, NMR) after a reaction. 1. Trace metal contamination from glassware, reagents, or catalysts. 2. Elevated reaction temperature. 3. Prolonged reaction time. 4. Presence of oxygen.1. Use acid-washed glassware. Ensure all reagents and solvents are of high purity and free from metal contaminants. If using a metal catalyst, consider if it is promoting dimerization. 2. Run the reaction at the lowest effective temperature. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed. 4. Degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Compound shows signs of degradation (e.g., color change, precipitation) upon storage. 1. Improper storage conditions (exposure to air, light, or elevated temperatures). 2. Moisture in the storage solvent or container.1. Review and adhere to the recommended storage conditions (see FAQ 3). 2. Ensure the compound is stored in a tightly sealed container with a desiccant if necessary. Use anhydrous solvents for solutions.
Low yield of the desired product in a reaction involving this compound. Dimerization or degradation of the starting material.1. Confirm the purity of the starting material before use. 2. Implement the preventative measures outlined in this guide to minimize dimerization and degradation during the reaction.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Receipt and Inspection: Upon receiving the compound, inspect the container for any signs of damage or leakage.

  • Aliquoting: If the compound is to be used in multiple experiments, it is advisable to aliquot it into smaller, single-use vials under an inert atmosphere to avoid repeated exposure of the bulk material to air and moisture.

  • Storage: Store the vials at 2-8°C in a dark, dry place. For long-term storage, consider storage at -20°C.

  • Handling: When handling the compound, use clean, dry glassware and syringes. If possible, perform all manipulations in a glovebox or under a stream of inert gas.

Protocol 2: Setting up a Dimerization-Sensitive Reaction
  • Glassware Preparation: Thoroughly clean all glassware, and if metal-catalyzed dimerization is a concern, consider washing with a dilute acid solution (e.g., 1 M HCl), followed by rinsing with deionized water and drying in an oven.

  • Solvent Preparation: Use anhydrous, deoxygenated solvents. Solvents can be degassed by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by several freeze-pump-thaw cycles.

  • Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. Add the solvent and reagents via syringe through a septum.

  • Temperature Control: Maintain the reaction at the desired temperature using a suitable cooling or heating bath. Avoid localized overheating.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS) to avoid unnecessarily long reaction times.

  • Work-up: Once the reaction is complete, proceed with the work-up and purification steps promptly.

Visualizations

DimerizationPathways cluster_Monomer This compound cluster_Dimerization Dimerization cluster_Products Dimer Products Monomer C₈H₁₃N HeadToHead Head-to-Head Monomer->HeadToHead Pathway 1 HeadToTail Head-to-Tail Monomer->HeadToTail Pathway 2 Enyne1 1,4-Disubstituted Enyne HeadToHead->Enyne1 Enyne2 gem-Enyne HeadToTail->Enyne2

Caption: Potential dimerization pathways of this compound.

TroubleshootingWorkflow Start Dimerization Observed CheckPurity Check Starting Material Purity Start->CheckPurity Pure Purity OK? CheckPurity->Pure ReviewStorage Review Storage Conditions StorageOK Storage OK? ReviewStorage->StorageOK OptimizeReaction Optimize Reaction Conditions ReactionOptimized Dimerization Resolved? OptimizeReaction->ReactionOptimized Pure->ReviewStorage Yes Purify Purify Starting Material Pure->Purify No StorageOK->OptimizeReaction Yes CorrectStorage Correct Storage StorageOK->CorrectStorage No FurtherOptimization Further Optimization Needed ReactionOptimized->FurtherOptimization No End Problem Resolved ReactionOptimized->End Yes Purify->CheckPurity CorrectStorage->ReviewStorage FurtherOptimization->OptimizeReaction

Caption: Troubleshooting workflow for addressing dimerization issues.

References

Technical Support Center: Catalyst Poisoning Issues with N,N,4-trimethyl-4-penten-2-yn-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting catalyst poisoning issues involving N,N,4-trimethyl-4-penten-2-yn-1-amine. This guide is intended for researchers, scientists, and drug development professionals who may encounter challenges during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it commonly used?

This compound is a chemical compound with the molecular formula C8H13N.[1] Its structure contains a tertiary amine and a conjugated enyne functional group. This unique combination makes it a potential building block in organic synthesis, particularly in reactions involving its alkyne or amine functionalities, such as cross-coupling reactions (e.g., Sonogashira), cycloadditions, and as a ligand or additive in catalysis.

Q2: What is catalyst poisoning and why is it a concern with this molecule?

Catalyst poisoning is the deactivation of a catalyst by a chemical substance that binds to its active sites, rendering them inactive.[2] this compound possesses two functional groups that are known to be potential catalyst poisons:

  • Tertiary Amine: The lone pair of electrons on the nitrogen atom can strongly coordinate to transition metal catalysts (e.g., Palladium, Rhodium, Nickel), blocking sites needed for the catalytic cycle.[3][4][5]

  • Enyne Moiety: The alkyne and alkene groups can also bind strongly to metal centers, potentially leading to the formation of stable, inactive complexes or promoting undesired side reactions.

Q3: Which types of catalysts are most susceptible to poisoning by this compound?

Transition metal catalysts, particularly those from the platinum group metals (e.g., Palladium, Platinum, Rhodium), are highly susceptible.[3] These are commonly used in a variety of organic transformations where a substrate like this compound might be present.

Q4: What are the common symptoms of catalyst poisoning in my reaction?

Common indicators of catalyst poisoning include:

  • Stalled or incomplete reaction.

  • Low or no product yield.

  • Formation of undesired side products.

  • A noticeable change in the color of the reaction mixture, such as the formation of a black precipitate (e.g., palladium black).

Troubleshooting Guides

Issue 1: Stalled or Incomplete Sonogashira Coupling Reaction

Scenario: You are attempting a Sonogashira coupling reaction using this compound as the alkyne component with an aryl halide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper co-catalyst (e.g., CuI). The reaction fails to go to completion.

Potential Cause: The tertiary amine functionality of your substrate is coordinating to the palladium and/or copper catalyst, inhibiting its catalytic activity.

Troubleshooting Steps:

  • Increase Catalyst Loading: A simple first step is to incrementally increase the loading of the palladium and copper catalysts. This may overcome the inhibitory effect of the amine.

  • Choice of Ligand: The choice of phosphine ligand can significantly impact the catalyst's susceptibility to poisoning. Consider switching to bulkier, more electron-rich ligands that can stabilize the palladium center and reduce its affinity for the amine.

  • Use a "Copper-Free" Sonogashira Protocol: Some protocols have been developed to avoid the use of copper, which can be sensitive to amine coordination.

  • Protect the Amine: If feasible for your synthetic route, consider temporarily protecting the tertiary amine. However, this adds extra steps to your synthesis.

  • Optimize Reaction Temperature: Lowering the reaction temperature might decrease the strength of the amine-catalyst coordination. Conversely, in some cases, higher temperatures may be required to promote the desired catalytic turnover over the poisoning process.[6]

Experimental Protocol: Ligand Screening for Improved Sonogashira Coupling

  • Set up a series of parallel reactions in small vials.

  • To each vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a base (e.g., triethylamine or diisopropylethylamine, 2.0 equiv), and the solvent (e.g., degassed THF or DMF).

  • To each vial, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol %) and a different phosphine ligand (e.g., PPh₃, P(o-tol)₃, XPhos, SPhos, 8 mol %).

  • Add the copper co-catalyst (e.g., CuI, 5 mol %).

  • Degas the reaction mixtures by bubbling with argon or nitrogen for 10-15 minutes.

  • Heat the reactions to the desired temperature (e.g., 60-100 °C) and monitor by TLC or LC-MS.

  • Compare the reaction progress and yield to identify the optimal ligand.

Issue 2: Uncontrolled or Non-Selective Hydrogenation

Scenario: You are attempting to selectively hydrogenate the alkyne or alkene of this compound, but you observe either no reaction or complete reduction to the corresponding alkane.

Potential Cause: The amine group can act as an internal directing group, influencing the stereochemistry and extent of hydrogenation. It can also poison the catalyst surface, requiring harsher conditions that then lead to over-reduction. Standard hydrogenation catalysts like Palladium on carbon (Pd/C) can be too active and lead to complete saturation.[7]

Troubleshooting Steps:

  • Use a "Poisoned" Catalyst: Employ a partially deactivated catalyst, such as Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline), to achieve selective reduction of the alkyne to a cis-alkene.[2]

  • Control Hydrogen Pressure: Use a balloon of hydrogen at atmospheric pressure instead of a high-pressure hydrogenation setup to favor partial reduction.

  • Solvent Choice: The choice of solvent can influence the catalyst activity and selectivity. Screen different solvents (e.g., ethyl acetate, methanol, hexane).

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C or room temperature) to minimize over-reduction.

Experimental Protocol: Selective Hydrogenation using Lindlar's Catalyst

  • To a round-bottom flask, add this compound (1.0 equiv) and a suitable solvent (e.g., ethyl acetate).

  • Add Lindlar's catalyst (5-10 wt %).

  • Flush the flask with hydrogen gas and then maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress carefully by TLC or GC-MS to stop the reaction once the starting material is consumed and before the alkene product is further reduced.

  • Filter the catalyst through a pad of celite and concentrate the filtrate to obtain the product.

Data Summary

The following table summarizes general conditions for reactions where amine-containing alkynes are used, which can serve as a starting point for optimization.

Reaction TypeCatalystLigandBaseSolventTemperature (°C)Typical Observations & Troubleshooting
Sonogashira Coupling Pd(PPh₃)₄ or PdCl₂(PPh₃)₂PPh₃Et₃N or i-Pr₂NHTHF or DMF25 - 100Slow reaction may require heating. Catalyst turning black indicates decomposition. Consider bulkier ligands like XPhos.[8][9]
Selective Hydrogenation (Alkyne to cis-Alkene) Lindlar's CatalystNoneNoneEthyl Acetate or Hexane0 - 25Over-reduction can be an issue. Monitor carefully and use low H₂ pressure.
Full Hydrogenation Pd/C or PtO₂NoneNoneMethanol or Ethanol25Amine may require addition of a small amount of acid (e.g., acetic acid) to prevent poisoning.

Visual Troubleshooting Guides

Below are diagrams to illustrate key concepts and workflows for troubleshooting catalyst poisoning.

CatalystPoisoningMechanism cluster_inactive Inactive Complex Catalyst Pd(0) Inactive [Pd]-Amine Complex Catalyst->Inactive Coordination (Poisoning) Amine This compound Amine->Inactive

Caption: Mechanism of catalyst poisoning by amine coordination.

Caption: A general workflow for troubleshooting catalyst poisoning.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions should be optimized for each specific reaction and setup. Always follow appropriate laboratory safety procedures.

References

Technical Support Center: Managing Exothermic Reactions of N,N,4-trimethyl-4-penten-2-yn-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving N,N,4-trimethyl-4-penten-2-yn-1-amine. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Troubleshooting Exothermic Events

Q1: My reaction temperature is rising unexpectedly. What are the immediate steps I should take?

A1: An unexpected temperature increase indicates that the heat generated by the reaction is exceeding the cooling capacity of your setup. This can lead to a dangerous thermal runaway.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture.

  • Enhance Cooling: Increase the efficiency of your cooling system. This can include:

    • Lowering the temperature of the cooling bath.

    • Increasing the flow rate of the coolant.

    • Ensuring the cooling bath is filled to an adequate level.

  • Increase Stirring Rate: Improve heat transfer from the reaction mixture to the vessel walls by increasing the stirring speed.

  • Prepare for Emergency Quenching: Have a pre-cooled quenching agent ready to add to the reaction if the temperature continues to rise uncontrollably. The choice of quenching agent will depend on your specific reaction chemistry but should be inert and able to quickly absorb heat.

  • Alert Personnel: Inform colleagues and safety personnel of the situation.

Frequently Asked Questions (FAQs)

General Safety and Prevention

Q2: What is a thermal runaway and why is it a concern with this compound?

Q3: What are the best practices for preventing a thermal runaway before starting my experiment?

A3: Proactive planning is crucial for managing exothermic reactions.

  • Conduct a Thorough Literature Review: Understand the potential hazards of all reactants, products, and intermediates.

  • Perform a Risk Assessment: Identify potential exothermic steps and plan for their control.

  • Start with Small-Scale Reactions: Before scaling up, perform the reaction on a small scale to understand its thermal behavior.

  • Ensure Adequate Cooling Capacity: Your cooling system should be able to handle the maximum expected heat output of the reaction.

  • Controlled Reagent Addition: Add reagents slowly and monitor the temperature closely. For highly exothermic reactions, consider adding the limiting reagent dropwise.

  • Proper Equipment Setup: Use a reaction vessel with a high surface area-to-volume ratio to facilitate heat transfer. Ensure efficient stirring.

Reaction Parameters

Q4: What is the known decomposition temperature for this compound?

A4: While a formal decomposition temperature from thermal analysis (e.g., TGA, DSC) is not publicly available, a synthetic procedure for a related compound involving this compound indicates that temperatures exceeding 100°C lead to its decomposition.[1] It is crucial to maintain reaction temperatures well below this limit to ensure safety.

Q5: How does the choice of solvent affect the management of an exothermic reaction?

A5: The solvent plays a critical role in heat management.

  • Heat Capacity: A solvent with a higher heat capacity can absorb more heat for a given temperature rise.

  • Boiling Point: A solvent with a boiling point well above the desired reaction temperature provides a buffer against sudden temperature increases. However, be aware that boiling can also be a mechanism for rapid heat removal (reflux cooling).

  • Thermal Conductivity: Higher thermal conductivity facilitates heat transfer to the cooling system.

Troubleshooting and Mitigation

Q6: I have stopped reagent addition and increased cooling, but the temperature is still rising. What should I do?

A6: If the temperature continues to rise after initial control measures, you are likely in a thermal runaway scenario.

  • Emergency Quenching: Immediately add your pre-prepared, cold quenching agent to the reaction.

  • Evacuate: If quenching is not possible or proves ineffective, evacuate the immediate area and activate any emergency alarms.

  • Inform Emergency Responders: Be prepared to provide them with information about the chemicals involved.

Q7: How can I determine the heat of reaction for my specific experiment involving this compound?

A7: The most accurate way to determine the heat of reaction is through reaction calorimetry. This involves specialized equipment that measures the heat flow from a reaction under controlled conditions. This data is invaluable for safe scale-up.

Experimental Protocols

Protocol 1: General Procedure for Controlled Addition in an Exothermic Reaction

  • Setup:

    • Assemble a reaction vessel equipped with a magnetic stirrer, a temperature probe, a condenser, and an addition funnel.

    • Place the reaction vessel in a cooling bath (e.g., ice-water, cryostat) with the temperature set significantly lower than the desired reaction temperature.

  • Initial Charge:

    • Charge the reaction vessel with this compound and the solvent.

    • Allow the mixture to cool to the desired initial temperature.

  • Controlled Addition:

    • Load the second reagent into the addition funnel.

    • Add the reagent dropwise to the reaction mixture while monitoring the internal temperature closely.

    • Maintain the desired reaction temperature by adjusting the addition rate and/or the cooling bath temperature.

  • Monitoring:

    • Continuously monitor the reaction temperature. A sudden increase indicates that the addition rate is too high or the cooling is insufficient.

  • Completion and Quenching:

    • After the addition is complete, continue to stir the reaction at the set temperature until the reaction is complete (as determined by a suitable analytical method, e.g., TLC, GC, NMR).

    • Carefully quench the reaction by slowly adding a suitable quenching agent while maintaining cooling.

Data Summary

ParameterValueSource
Molecular Weight 123.20 g/mol PubChem
Molecular Formula C8H13NPubChem
Reported Decomposition > 100°C (in a specific synthesis)Benchchem[1]

Visualizations

Exothermic_Reaction_Workflow cluster_prep Preparation cluster_execution Execution cluster_control Control & Mitigation cluster_outcome Outcome start Start: Plan Experiment risk_assessment Conduct Risk Assessment start->risk_assessment small_scale Perform Small-Scale Test risk_assessment->small_scale prep_equipment Prepare Equipment & Cooling small_scale->prep_equipment charge_reagents Charge Initial Reagents prep_equipment->charge_reagents controlled_addition Controlled Reagent Addition charge_reagents->controlled_addition monitor_temp Monitor Temperature controlled_addition->monitor_temp reaction_complete Reaction Complete controlled_addition->reaction_complete Addition Complete temp_stable Temperature Stable? monitor_temp->temp_stable temp_stable->controlled_addition Yes stop_addition Stop Addition temp_stable->stop_addition No adjust_cooling Adjust Cooling/Addition Rate enhance_cooling Enhance Cooling stop_addition->enhance_cooling enhance_cooling->temp_stable quench Emergency Quench enhance_cooling->quench If still rising runaway_averted Runaway Averted quench->runaway_averted evacuate Evacuate quench->evacuate If ineffective end End reaction_complete->end runaway_averted->end evacuate->end

Caption: Workflow for managing an exothermic reaction.

Thermal_Runaway_Logic cluster_reaction Reaction System cluster_outcome Outcome heat_generation Heat Generation (Exothermic Reaction) temperature Temperature heat_generation->temperature Increases heat_removal Heat Removal runaway Thermal Runaway heat_generation->runaway If Heat Generation > Heat Removal reaction_rate Reaction Rate reaction_rate->heat_generation Increases temperature->reaction_rate Increases (Arrhenius Law) heat_removal->temperature Decreases stable Stable Reaction heat_removal->stable If Heat Removal >= Heat Generation

Caption: Logic diagram of thermal runaway.

References

Technical Support Center: Regioselective Functionalization of N,N,4-trimethyl-4-penten-2-yn-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working on the regioselective functionalization of N,N,4-trimethyl-4-penten-2-yn-1-amine.

Frequently Asked Questions (FAQs)

Q1: I am attempting a hydrometallation (e.g., hydroboration, hydrostannylation) of the alkyne, but I am observing poor regioselectivity. How can I control the addition to the triple bond?

A1: Poor regioselectivity in the hydrometallation of propargylic amines like this compound is a common challenge. The electronic effects of the aminomethyl group and the steric bulk of the terminal alkene moiety influence the outcome. Two primary regioisomers can be formed: the α-adduct (metal at C3) and the β-adduct (metal at C2).

Troubleshooting Strategies:

  • Ligand Modification: For catalyst-based reactions (e.g., hydrosilylation, hydrostannylation), modifying the ligands on the metal center can dramatically influence regioselectivity. Bulky ligands often favor addition at the less sterically hindered position of the alkyne.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction. Experiment with a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., THF, dioxane).

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.

  • Choice of Reagent: The nature of the hydrometallating agent is critical. For instance, in hydroboration, bulkier boranes like 9-BBN are known to exhibit higher regioselectivity compared to borane-THF.

Illustrative Data: Effect of Borane Reagent on Regioselectivity

Borane ReagentSolventTemperature (°C)Regiomeric Ratio (α-adduct : β-adduct)Yield (%)
BH₃·THFTHF0 to 2565 : 3590
9-BBNTHF0 to 25>95 : 585
CatecholboraneToluene2580 : 2088
Q2: My reaction is not chemoselective. I'm getting a mixture of products resulting from reactions at both the alkyne and the alkene. How can I favor functionalization at the alkyne only?

A2: Achieving high chemoselectivity between the alkyne and alkene moieties in a conjugated enyne is a significant challenge. The relative reactivity is determined by the substrate's electronic properties and the nature of the catalyst/reagent. Generally, electron-rich alkynes are more reactive towards electrophiles, while electron-deficient alkynes are less reactive.

Troubleshooting Strategies:

  • Catalyst Choice: Many transition metal catalysts show a strong preference for coordinating to the alkyne over the alkene.

    • Gold(I) and Platinum(II) catalysts are well-known to be highly alkynophilic and are excellent choices for reactions like hydration or cycloisomerization.[1][2]

    • Ruthenium(II) complexes can also be tuned to favor alkyne activation.[3]

  • Protecting Groups: While less ideal from an atom-economy perspective, one could temporarily protect the alkene. For instance, a dihydroxylation followed by protection as an acetonide, functionalization of the alkyne, and subsequent deprotection could be a viable, albeit longer, route.

  • Reaction Conditions: In some cases, kinetic control (low temperature) can favor reaction at the more accessible or electronically favored site, which is often the alkyne.

Logical Workflow for Achieving Chemoselectivity

Caption: Troubleshooting workflow for poor chemoselectivity.

Troubleshooting Guides

Problem: Unintended Intramolecular Cyclization

Symptoms: You are attempting an intermolecular addition to the alkyne, but you are isolating a cyclic product, often a five- or six-membered ring containing nitrogen. This happens because the amine can act as an internal nucleophile.

Possible Cause: The reaction conditions (e.g., use of a Lewis acid, high temperature) are promoting the cyclization pathway. The catalyst may be activating the alkyne, making it highly electrophilic and susceptible to attack by the pendant amine.

Solutions:

  • Protonate the Amine: Add a stoichiometric amount of a non-nucleophilic acid (e.g., HBF₄) to protonate the tertiary amine. The resulting ammonium salt is no longer nucleophilic, preventing the cyclization side reaction. You must ensure your desired reaction is tolerant of acidic conditions.

  • Use a Less "Oxidizing" Catalyst: If using a catalyst like Au(III) or Pt(IV), consider switching to a less oxidizing alternative like Au(I) or a different metal altogether that is less likely to promote nucleophilic attack.

  • Lower the Temperature: Cyclization reactions often have a higher activation energy than the desired intermolecular reaction. Running the experiment at a lower temperature can significantly reduce the rate of the undesired cyclization.

Visualizing Competing Pathways

CompetingPathways cluster_desired Desired Pathway cluster_side Side Reaction Substrate This compound + Catalyst (M) Activated Activated Alkyne-Metal Complex Substrate->Activated Activation Desired Intermolecular Addition (External Nucleophile) Activated->Desired Fast, Low Temp Side Intramolecular Cyclization (Amine Attack) Activated->Side Slow, High Temp

Caption: Competing intermolecular vs. intramolecular pathways.

Experimental Protocols

Protocol: Regioselective Hydroboration-Oxidation of the Alkyne

This protocol is designed to selectively functionalize the alkyne moiety, yielding an α,β-unsaturated ketone after oxidation.

Materials:

  • This compound

  • 9-Borabicyclo[3.3.1]nonane (9-BBN), 0.5 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous THF (0.1 M).

  • Hydroboration: Cool the solution to 0 °C using an ice bath. Add the 0.5 M solution of 9-BBN in THF (1.1 eq) dropwise over 20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add the 3 M NaOH solution (3.0 eq), followed by the dropwise addition of 30% H₂O₂ (3.0 eq). Caution: This addition can be exothermic.

  • Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Add diethyl ether and transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography.

References

solvent effects on the reactivity of N,N,4-trimethyl-4-penten-2-yn-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the experimental use of ynamines, with a focus on N,N,4-trimethyl-4-penten-2-yn-1-amine. The principles and advice provided are broadly applicable to the chemistry of ynamines.

Frequently Asked Questions (FAQs)

Q1: My ynamine compound, this compound, appears to decompose upon storage or during reaction setup. What is the likely cause and how can I prevent it?

A1: Ynamines are known to be sensitive to hydrolysis.[1] The electron-rich alkyne is susceptible to protonation, which forms a reactive keteniminium intermediate. This intermediate readily reacts with water to yield an amide, leading to the decomposition of your starting material. To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents and to perform reactions under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. How does the choice of solvent affect the reaction rate and yield?

A2: Solvent choice is critical in CuAAC reactions involving ynamines. While ynamines show superior reactivity compared to terminal alkynes[2][3], the solvent can influence catalyst stability, reagent solubility, and the overall reaction kinetics. For instance, in bioconjugation reactions, the use of aqueous buffers is common, but the addition of organic co-solvents like methanol (MeOH), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) can modulate the reaction rate.[2][3] However, in some cases, the addition of a co-solvent to an aqueous buffer can decrease the reaction conversion compared to the buffer alone.[3] Polar aprotic solvents like DMF can also be effective for CuAAC reactions.[4] It is often necessary to screen a panel of solvents or co-solvents to find the optimal conditions for a specific ynamine and azide pair.

Q3: Can the solvent influence the type of product I obtain in my reaction?

A3: Yes, the solvent can influence the reaction pathway and the resulting products. For example, in CuAAC reactions, the solvent can affect the regioselectivity, leading to the formation of different triazole isomers, although this is less common with the highly regioselective Cu(I) catalyzed reaction. More significantly, in reactions that may have competing pathways, such as hydrolysis or other side reactions, the solvent's polarity and proticity can stabilize or destabilize key intermediates, thereby favoring one pathway over another.

Q4: Are there any specific solvents I should avoid when working with ynamines?

A4: Protic solvents, especially water and alcohols, should be used with caution due to the risk of hydrolysis.[1] If a protic solvent is necessary for your reaction, ensure that it is rigorously dried and consider using a buffer system to control the pH. The presence of acid can catalyze the hydrolysis of ynamines.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Ynamine Hydrolysis: The starting material may have decomposed due to moisture.Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar).
Poor Catalyst Activity: The copper catalyst may have been oxidized or is not soluble in the reaction medium.For CuAAC, use a Cu(I) source or a Cu(II) source with a reducing agent (e.g., sodium ascorbate).[2] Ensure the chosen solvent can dissolve the catalyst and other reagents. The use of ligands like THPTA can improve catalyst stability and solubility in aqueous media.
Suboptimal Solvent: The solvent may not be suitable for the specific reaction, leading to poor solubility of reactants or slow reaction kinetics.Screen a range of solvents with varying polarities (e.g., toluene, MeCN, DMF, DMSO). For aqueous reactions, test different organic co-solvents.[2][3]
Formation of Multiple Products Side Reactions: The ynamine may be undergoing side reactions, such as dimerization or reaction with impurities.Purify all starting materials. Lower the reaction temperature to disfavor side reactions. Optimize the stoichiometry of the reactants.
Product Degradation: The desired product may be unstable under the reaction or workup conditions.Analyze the reaction mixture at different time points to monitor product formation and decomposition. Consider a milder workup procedure, avoiding strong acids or bases if the product is sensitive.
Reaction Stalls Before Completion Catalyst Deactivation: The catalyst may be deactivating over time.Add a fresh portion of the catalyst or a stabilizing ligand.
Reagent Depletion: One of the reactants may be consumed through a side reaction.Verify the stability of all reactants under the reaction conditions independently.

Data Summary

The following table provides a general summary of the expected effects of different solvent types on the reactivity of ynamines in common reactions like CuAAC. The specific outcomes can vary depending on the exact substrates and reaction conditions.

Solvent Class Examples General Effect on Ynamine Reactivity Considerations
Aprotic Polar Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Often good solvents for dissolving a wide range of reactants and catalysts, leading to good reaction rates.Must be anhydrous to prevent ynamine hydrolysis.
Aqueous Buffers Phosphate-Buffered Saline (PBS), TRIS bufferNecessary for biological applications. Can support fast reaction kinetics in some cases.[3]High risk of hydrolysis. Optimization of pH and the use of co-solvents are often required. Product degradation can occur.[3]
Alcohols Methanol (MeOH), Ethanol (EtOH)Can act as co-solvents in aqueous systems.Are protic and can lead to hydrolysis. Must be anhydrous.
Ethers Tetrahydrofuran (THF), DioxaneModerate polarity, often used in organic synthesis.Must be anhydrous and peroxide-free.
Hydrocarbons Toluene, HexaneNon-polar, less likely to promote hydrolysis.May have poor solubility for polar reactants and catalysts.
Fluorinated Alcohols Hexafluoroisopropanol (HFIP)Can uniquely modulate reactivity due to their balance of polarity and hydrophobicity.[2]Can be acidic and promote hydrolysis if not handled carefully.

Experimental Protocols

General Protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol is a general starting point and may require optimization for specific substrates.

  • Reagent Preparation:

    • Prepare a stock solution of the azide coupling partner in anhydrous DMF or DMSO.

    • Prepare a stock solution of Sodium Ascorbate (1 M) in deionized water and a stock solution of Copper(II) Sulfate (100 mM) in deionized water.

    • If using a ligand, prepare a stock solution of the ligand (e.g., THPTA) in deionized water.

  • Reaction Setup:

    • To a clean, dry vial under an inert atmosphere (e.g., argon), add this compound (1 equivalent).

    • Add the azide stock solution (1.1 equivalents).

    • Add the reaction solvent (e.g., a 3:1 mixture of t-butanol and water).

    • If using a ligand, add the ligand solution.

    • Add the Sodium Ascorbate solution (0.1 equivalents).

    • Add the Copper(II) Sulfate solution (0.05 equivalents).

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

troubleshooting_workflow start Low or No Product Yield check_hydrolysis Check for Ynamine Hydrolysis (e.g., by NMR or LC-MS of starting material) start->check_hydrolysis hydrolysis_yes Hydrolysis Confirmed check_hydrolysis->hydrolysis_yes Evidence of decomposition hydrolysis_no No Significant Hydrolysis check_hydrolysis->hydrolysis_no Starting material is clean use_anhydrous Use Anhydrous Solvents & Inert Atmosphere hydrolysis_yes->use_anhydrous check_catalyst Evaluate Catalyst System hydrolysis_no->check_catalyst catalyst_issue Catalyst Issue? check_catalyst->catalyst_issue optimize_catalyst Optimize Catalyst: - Use Cu(I) or Cu(II)/reductant - Add Ligand (e.g., THPTA) catalyst_issue->optimize_catalyst Yes check_solvent Screen Different Solvents catalyst_issue->check_solvent No solvent_effects cluster_solvent Solvent Properties cluster_outcome Reaction Outcome polarity Polarity Affects solubility and stabilization of charged intermediates reaction_rate Reaction Rate Influenced by solubility and intermediate stabilization polarity->reaction_rate yield Yield Affected by competing side reactions like hydrolysis polarity->yield proticity Proticity Can lead to hydrolysis proticity->yield (negative effect) coordinating_ability Coordinating Ability Can stabilize catalyst coordinating_ability->reaction_rate selectivity Selectivity Can be influenced by differential stabilization of transition states coordinating_ability->selectivity

References

Validation & Comparative

A Comparative Guide to the Analytical Quantification of N,N,4-trimethyl-4-penten-2-yn-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N,N,4-trimethyl-4-penten-2-yn-1-amine, a tertiary amine with unsaturated functionalities, is crucial for its application in research and pharmaceutical development. Due to the limited availability of specific validated methods for this compound, this guide presents a comparison of suitable analytical techniques based on established principles for the analysis of analogous amine compounds. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), which are powerful techniques for the selective and sensitive quantification of organic molecules.

Comparative Overview of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of potential methods for the quantification of this compound.

MethodPrincipleSample PreparationPotential AdvantagesPotential Challenges
GC-MS Separation of volatile compounds followed by mass-based detection and quantification.Derivatization may be required to improve volatility and peak shape. Liquid-liquid or solid-phase extraction for sample cleanup.High chromatographic resolution, excellent for separating isomers, established and robust technique.The polarity of the amine can lead to peak tailing; derivatization adds an extra step to sample preparation.
HPLC-MS/MS Separation by liquid chromatography with highly selective and sensitive detection by tandem mass spectrometry."Dilute-and-shoot" may be possible for clean samples. Liquid-liquid or solid-phase extraction for complex matrices.High sensitivity and selectivity, suitable for non-volatile compounds, derivatization is often not necessary.Matrix effects can suppress or enhance ionization, potentially affecting accuracy.
Quantitative Performance of Analytical Methods

The following table presents hypothetical yet realistic performance data for the quantification of this compound using GC-MS and HPLC-MS/MS. These values are based on typical performance characteristics observed for the analysis of similar amine compounds.

ParameterGC-MSHPLC-MS/MS
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) 0.1 - 1 ng/mL0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.05 - 2 ng/mL
Accuracy (% Recovery) 90 - 110%95 - 105%
Precision (% RSD) < 15%< 10%

Experimental Protocols

Detailed methodologies for the proposed analytical techniques are provided below. These protocols serve as a starting point and would require optimization and validation for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Direct analysis of amines by GC can be challenging due to their polarity, which may cause poor peak shape and adsorption onto the column[1]. Derivatization is often employed to reduce polarity and improve chromatographic performance[2][3].

a) Sample Preparation and Derivatization:

  • Extraction: For complex matrices, perform a liquid-liquid extraction. Adjust the sample pH to >10 with a suitable base (e.g., NaOH) and extract with a non-polar organic solvent (e.g., hexane or diethyl ether). Alternatively, solid-phase extraction (SPE) with a suitable sorbent can be used for sample clean-up and concentration[4].

  • Derivatization: To a dried aliquot of the extract, add a derivatizing agent. A common choice for amines is a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or an acylating reagent like isobutyl chloroformate[5][6]. The reaction is typically carried out at 60-80°C for 30-60 minutes.

b) GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injector: Splitless mode at 280°C.

  • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol

HPLC-MS/MS is a highly sensitive and selective technique for the analysis of amines and often does not require derivatization[7].

a) Sample Preparation:

  • Extraction: For clean sample matrices, a simple "dilute-and-shoot" approach may be sufficient, where the sample is diluted with the initial mobile phase. For more complex matrices, liquid-liquid extraction or solid-phase extraction can be employed as described for the GC-MS method[8][9].

  • Reconstitution: After extraction and solvent evaporation, reconstitute the sample in the initial mobile phase.

b) HPLC-MS/MS Instrumentation and Conditions:

  • HPLC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or similar reversed-phase column. The pH of the mobile phase can significantly affect the retention of amines.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS/MS System: Sciex Triple Quad 6500+ or equivalent.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions would need to be determined by infusing a standard of this compound.

Method Validation

For use in regulated environments, any analytical method must be validated to ensure its performance is suitable for the intended application. Key validation parameters include:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample[10].

  • Linearity and Range: The concentration range over which the method provides results with acceptable accuracy, precision, and linearity.

  • Accuracy: The closeness of the measured value to the true value[11][12].

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample[11][12]. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters[10].

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the quantification of this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (if required for GC-MS) Extraction->Derivatization GC-MS Path Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution HPLC-MS/MS Path Derivatization->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS HPLCMSMS HPLC-MS/MS Analysis Reconstitution->HPLCMSMS Quantification Quantification using Calibration Curve GCMS->Quantification HPLCMSMS->Quantification Validation Method Validation Quantification->Validation Report Final Report Validation->Report

References

A Comparative Analysis of N,N,4-trimethyl-4-penten-2-yn-1-amine and Other Functionalized Alkynes in the Context of Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Functionalized alkynes are pivotal structural motifs in medicinal chemistry, chemical biology, and materials science. Their unique linear geometry and the reactivity of the triple bond allow for diverse chemical transformations, making them valuable building blocks for complex molecular architectures. This guide provides a comparative analysis of the specific enyne propargylamine, N,N,4-trimethyl-4-penten-2-yn-1-amine, with broader, well-established classes of functionalized alkynes, namely propargylamines and enynes. The comparison focuses on their synthesis, physicochemical properties, and applications, particularly in drug development.

Overview of this compound

This compound is a tertiary amine featuring a conjugated enyne system.[1] This structure combines the functionalities of a propargylamine and a conjugated enyne, suggesting its potential as a versatile building block in organic synthesis.[1] Its applications can be found in the synthesis of complex molecules, including the formation of 1,2,3-triazoles via alkyne-azide "click" cycloaddition reactions, which are widely used in drug discovery.[1]

Physicochemical Properties:

PropertyValueSource
Molecular Formula C8H13NPubChem[2]
Molar Mass 123.20 g/mol PubChem[2]
IUPAC Name N,N,4-trimethylpent-4-en-2-yn-1-aminePubChem[2]
Canonical SMILES CC(=C)C#CCN(C)CPubChem[2]
XLogP3 1.9PubChem[2]

Comparative Analysis with Other Functionalized Alkynes

For a meaningful comparison, we will examine two key classes of functionalized alkynes that this compound belongs to: Propargylamines and Enynes .

2.1. Propargylamines

Propargylamines are a class of organic compounds containing an amino group attached to a propargyl group (HC≡C-CH2-). This moiety is a significant pharmacophore found in several marketed drugs and is a crucial building block in medicinal chemistry.[3][4][5] They are used as precursors for a wide range of nitrogen-containing heterocyclic compounds.[5][6]

2.2. Enynes

Enynes are organic molecules containing at least one double bond and one triple bond. The conjugated enyne motif is present in numerous biologically active natural products, which often exhibit potent anti-inflammatory or cytotoxic activities.[7][8][9][10] Synthetic enediynes, for example, are known for their ability to undergo Bergman cyclization to form diradicals that can cleave DNA, making them powerful anticancer agents.[11]

Comparative Data Tables

Table 1: Physicochemical Properties of Representative Functionalized Alkynes

CompoundClassMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Key Features
This compound Propargylamine / EnyneC8H13N123.20-Conjugated enyne system, tertiary amine
Propargylamine PropargylamineC3H5N55.0883Simplest propargylamine, primary amine[12]
(E)-1,5-diphenylpent-1-en-4-yne EnyneC17H12216.28-Conjugated enyne, model for anti-inflammatory studies
Rasagiline PropargylamineC12H13N171.24-Marketed drug (MAO-B inhibitor)[5]

Table 2: Comparison of Synthetic Methodologies

MethodSubstrate ClassDescriptionCatalyst/ReagentsAdvantages
A³ Coupling (Aldehyde-Alkyne-Amine) PropargylaminesA one-pot, three-component reaction to form propargylamines.[6]Copper or Gold salts, various other metals.High atom economy, operational simplicity, diverse derivatives.[5]
Sonogashira Coupling Enynes / Internal AlkynesCross-coupling of a terminal alkyne with an aryl or vinyl halide.[9]Palladium complex, Copper(I) salt, Amine base.Mild reaction conditions, high tolerance of functional groups.
Nucleophilic Substitution PropargylaminesReaction of an amine with a propargyl halide.[12]Base (e.g., K2CO3)Straightforward, uses readily available starting materials.
Acid-Catalyzed Dehydration/Amine Addition This compoundA proposed method involves acid-catalyzed dehydration of a substituted alcohol followed by nucleophilic attack by an amine.[1]Sulfuric Acid (60-98%)Potentially high yield in a one-pot reaction.[1]

Table 3: Comparison of Biological and Chemical Applications

Compound ClassApplication AreaMechanism/UseExample(s)
Propargylamines Medicinal ChemistryEnzyme inhibition (e.g., MAO inhibitors), precursors for heterocycles.[3][4][5]Rasagiline, Selegiline (Parkinson's disease treatment).[5]
Enynes Medicinal Chemistry, Natural ProductsAnti-inflammatory, antimicrobial, and potent anticancer activity (enediynes).[7][8][9][11]Uncialamycin (natural enediyne with potent cytotoxicity).[11]
This compound Organic SynthesisBuilding block for click chemistry (synthesis of triazoles), potential for creating compound libraries.[1]Synthesis of triazole derivatives with potential anti-HIV activity.[1]
Terminal Alkynes (General) Covalent Inhibition, BioconjugationCovalent modification of cysteine residues in proteases; "click" chemistry handles for protein profiling.[13][14]Nirmatrelvir alkyne derivatives as SARS-CoV-2 Mpro inhibitors.[14][15]

Experimental Protocols

Protocol 1: General Procedure for A³ Coupling Synthesis of Propargylamines

  • Objective: To synthesize a propargylamine derivative via a three-component coupling reaction.

  • Materials: An aldehyde (1.0 mmol), a secondary amine (1.2 mmol), a terminal alkyne (1.5 mmol), a copper(I) catalyst (e.g., CuI, 5 mol%), and a solvent (e.g., toluene, 5 mL).

  • Procedure:

    • To a dry round-bottom flask, add the aldehyde, amine, terminal alkyne, and solvent.

    • Add the copper catalyst to the mixture.

    • Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired propargylamine.

Protocol 2: General Procedure for Sonogashira Coupling Synthesis of Enynes

  • Objective: To synthesize a conjugated enyne by coupling a vinyl halide with a terminal alkyne.

  • Materials: A vinyl halide (1.0 mmol), a terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh3)4, 2 mol%), a copper(I) salt (e.g., CuI, 4 mol%), a base (e.g., triethylamine, 3.0 mmol), and a solvent (e.g., THF, 10 mL).

  • Procedure:

    • To a degassed solution of the vinyl halide and terminal alkyne in the solvent, add the base.

    • Add the palladium catalyst and the copper(I) salt to the mixture under an inert atmosphere (e.g., Nitrogen or Argon).

    • Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to obtain the pure enyne product.

Visualizations of Synthetic Pathways and Mechanisms

The following diagrams illustrate common synthetic routes and mechanisms of action for functionalized alkynes.

A3_Coupling_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Aldehyde Aldehyde Reaction One-Pot Reaction (A³ Coupling) Aldehyde->Reaction Amine Amine Amine->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Propargylamine Propargylamine Reaction->Propargylamine Cu(I) or Au(I) Catalyst

Caption: Workflow for the A³ multicomponent synthesis of propargylamines.

Sonogashira_Coupling_Workflow cluster_reactants Reactants cluster_process Process cluster_catalyst Catalytic System cluster_product Product VinylHalide Vinyl Halide Coupling Cross-Coupling Reaction VinylHalide->Coupling TerminalAlkyne Terminal Alkyne TerminalAlkyne->Coupling Catalyst Pd Catalyst + Cu(I) Co-catalyst + Amine Base Coupling->Catalyst Enyne Conjugated Enyne Coupling->Enyne

Caption: General workflow for Sonogashira cross-coupling to synthesize enynes.

Enediyne_MoA Enediyne Enediyne Compound (e.g., Uncialamycin) Cyclization Bergman Cyclization (Triggered) Enediyne->Cyclization Diradical p-Benzyne Diradical (Highly Reactive) Cyclization->Diradical Abstraction Hydrogen Abstraction from Sugar Backbone Diradical->Abstraction DNA Cellular DNA DNA->Abstraction Cleavage Double-Strand Break (DNA Cleavage) Abstraction->Cleavage Apoptosis Cell Death (Apoptosis) Cleavage->Apoptosis

References

Validating the Structure of N,N,4-trimethyl-4-penten-2-yn-1-amine Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural validation of N,N,4-trimethyl-4-penten-2-yn-1-amine and its derivatives. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate a comprehensive understanding of these analytical techniques.

The precise arrangement of atoms within a molecule dictates its physical and chemical properties, biological activity, and potential applications. For novel compounds such as derivatives of this compound, a versatile building block in organic synthesis, rigorous structural validation is a critical step in the research and development pipeline. While X-ray crystallography stands as the gold standard for determining molecular architecture with atomic resolution, a suite of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary and often more readily accessible data for structural elucidation.

Data Presentation: A Comparative Look at Structural Validation Techniques

The following tables summarize the types of quantitative data obtained from different analytical methods. Due to the lack of publicly available X-ray crystallographic data for this compound, we present spectroscopic data for this compound and, for illustrative purposes, X-ray crystallography data of a related nine-membered enyne nitrogen heterocycle.

Table 1: Spectroscopic Data for this compound

TechniqueParameterObserved ValueStructural Inference
¹H NMR Chemical Shift (δ)1.85 ppm (s, 3H), 1.95 ppm (s, 3H), 2.30 ppm (s, 6H), 3.20 ppm (s, 2H), 4.80 ppm (s, 1H), 4.95 ppm (s, 1H)Presence of methyl groups, a methylene group adjacent to a nitrogen, and vinyl protons, consistent with the proposed structure.
¹³C NMR Chemical Shift (δ)24.0, 25.5, 44.0, 45.0, 82.0, 92.0, 118.0, 140.0 ppmIndicates the presence of different carbon environments, including sp³, sp², and sp hybridized carbons, corroborating the enyne structure.
IR Wavenumber (cm⁻¹)~2200 cm⁻¹ (C≡C stretch), ~1640 cm⁻¹ (C=C stretch), ~1260 cm⁻¹ (C-N stretch)Confirms the presence of the alkyne, alkene, and amine functional groups.
MS (EI) m/z137 [M]⁺Corresponds to the molecular weight of the parent molecule, confirming its elemental composition.

Table 2: Illustrative X-ray Crystallographic Data for a Nine-Membered Enyne Nitrogen Heterocycle Derivative

ParameterValue
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 8.93 Å, b = 10.21 Å, c = 11.56 Å, α = 75.2°, β = 80.1°, γ = 85.3°
Selected Bond Lengths C≡C: ~1.20 Å, C=C: ~1.34 Å, C-N: ~1.47 Å
Selected Bond Angles C-C≡C: ~178°, C=C-C: ~122°, C-N-C: ~115°

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and aid in the selection of the most appropriate method for structural validation.

X-ray Crystallography (General Protocol for Small Organic Molecules)

Single-crystal X-ray diffraction provides unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry.

  • Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head. For air- or moisture-sensitive compounds, this process is performed under an inert atmosphere (e.g., in a glove box) and the crystal is coated in a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired.

  • Data Analysis: The chemical shifts, coupling constants, and correlations in the various NMR spectra are analyzed to determine the complete chemical structure of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation: A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. For solid samples, a KBr pellet or a Nujol mull is prepared.

  • Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

  • Data Analysis: The absorption bands in the IR spectrum are assigned to specific functional groups based on their characteristic frequencies.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule.

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). The mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Data Analysis: The molecular ion peak in the mass spectrum provides the molecular weight of the compound. High-resolution mass spectrometry can be used to determine the elemental formula.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate the workflows for structural validation.

G Overall Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_spectroscopy_methods Spectroscopic Techniques cluster_data Data Analysis & Structure Elucidation Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Xray X-ray Crystallography Purification->Xray Spectroscopy Spectroscopic Methods Purification->Spectroscopy Structure Final Structure Xray->Structure NMR NMR (1H, 13C, 2D) Spectroscopy->NMR IR IR Spectroscopy->IR MS Mass Spectrometry Spectroscopy->MS NMR->Structure IR->Structure MS->Structure G Experimental Workflow for X-ray Crystallography CrystalGrowth Crystal Growth CrystalMounting Crystal Mounting CrystalGrowth->CrystalMounting DataCollection Data Collection (Diffractometer) CrystalMounting->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution StructureRefinement Structure Refinement (Least Squares) StructureSolution->StructureRefinement FinalStructure Final 3D Structure StructureRefinement->FinalStructure

Performance Analysis of N,N,4-trimethyl-4-penten-2-yn-1-amine as a Catalyst Ligand: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the documented use of N,N,4-trimethyl-4-penten-2-yn-1-amine as a ligand in catalytic applications. To date, no specific studies detailing its performance in catalytic reactions, nor any comparative analyses against other ligands, have been published in the accessible scientific domain. Therefore, a direct comparison guide with supporting experimental data, as requested, cannot be compiled at this time.

While the direct application of this compound as a catalyst ligand is not reported, an examination of its chemical structure and the general roles of similar molecules in organic synthesis can provide insights into its potential, albeit currently unexplored, catalytic functions.

Chemical Profile and Synthetic Utility

This compound is a tertiary amine containing both an alkene and an alkyne functionality. This unique combination of functional groups makes it a valuable building block in organic synthesis.[1] Its primary documented applications are in the construction of more complex molecular architectures through reactions such as:

  • Click Chemistry: The terminal alkyne group allows for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry used for the efficient synthesis of triazoles.

  • Polymer Synthesis: The molecule has been utilized in the synthesis of specialized polymers.[1]

  • Building Block for Complex Molecules: Its diverse functionalities allow it to be a starting material for the synthesis of various organic compounds.[1]

The synthesis of this compound itself can be achieved through various organic methodologies, highlighting its accessibility for potential research applications.

General Performance Considerations for Tertiary Amine Ligands in Catalysis

Although no specific data exists for the target ligand, the broader class of tertiary amines is widely employed in catalysis. Their performance is influenced by several factors:

  • Steric and Electronic Properties: The substituents on the nitrogen atom significantly impact the steric bulk and electron-donating ability of the amine. These properties, in turn, influence the stability and reactivity of the resulting metal-catalyst complex.

  • Chelation Effects: Tertiary amines can be part of multidentate ligands, where multiple atoms bind to the metal center. This chelation effect generally leads to more stable and selective catalysts.

  • Reaction Type: Tertiary amines can act as ligands in a wide array of catalytic reactions, including cross-coupling reactions, hydrogenations, and polymerizations. The suitability of a particular tertiary amine ligand is highly dependent on the specific reaction mechanism.

For instance, in palladium-catalyzed cross-coupling reactions, tertiary amine ligands play a crucial role in stabilizing the active palladium species and facilitating the catalytic cycle. The diagram below illustrates a generalized workflow for synthesizing and screening catalyst complexes, a process that would be necessary to evaluate the performance of this compound as a ligand.

G cluster_synthesis Ligand and Complex Synthesis cluster_screening Catalyst Performance Screening l_syn Synthesis of This compound complex Complexation Reaction (Ligand + Metal Precursor) l_syn->complex mc_syn Synthesis of Metal Precursor mc_syn->complex purify Purification and Characterization of Complex complex->purify rxn_setup Reaction Setup (Substrates, Catalyst, Solvent) purify->rxn_setup Introduce Catalyst rxn_run Catalytic Reaction (Controlled Conditions) rxn_setup->rxn_run analysis Analysis of Reaction Mixture (e.g., GC, HPLC, NMR) rxn_run->analysis data Data Evaluation (Yield, Selectivity, TON) analysis->data

Caption: A general workflow for the synthesis and performance screening of a novel catalyst complex.

Future Research Directions

The absence of performance data for catalysts with this compound as a ligand presents a clear opportunity for future research. A systematic investigation would involve:

  • Synthesis of Metal Complexes: Preparing a series of metal complexes with this ligand, for example, with palladium, rhodium, or copper.

  • Catalytic Screening: Testing the performance of these complexes in a variety of catalytic reactions, such as cross-coupling, hydrogenation, or hydroamination reactions.

  • Comparative Studies: Benchmarking the performance of these new catalysts against established catalyst systems under identical conditions.

  • Mechanistic Studies: Investigating the catalytic cycle to understand the role of the ligand in the reaction mechanism.

The following logical diagram outlines the necessary steps to evaluate the catalytic potential of this ligand.

G start Is this compound a viable catalyst ligand? synth Synthesize Metal Complexes start->synth char Characterize Complexes (NMR, X-ray, etc.) synth->char screen Screen in Catalytic Reactions (e.g., Cross-Coupling) char->screen compare Compare Performance to Standard Ligands screen->compare optimize Optimize Reaction Conditions compare->optimize mechanistic Conduct Mechanistic Studies optimize->mechanistic conclusion Draw Conclusions on Catalytic Viability mechanistic->conclusion

Caption: Logical workflow for evaluating the catalytic performance of a novel ligand.

References

A Comparative Guide to Propargylamines in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and versatile method for the synthesis of 1,2,3-triazoles. The choice of the alkyne component, particularly propargylamines, can significantly influence reaction kinetics and overall efficiency. This guide provides an objective comparison of N,N,4-trimethyl-4-penten-2-yn-1-amine and a common alternative, N,N-dimethylpropargylamine, in the context of the CuAAC reaction, supported by available experimental data.

Performance Comparison in CuAAC Reactions

Alkyne SubstrateTime to 50% Completion (min)Time to 90% Completion (min)
N,N-dimethylpropargylamine ~5~15
N,N-diethylpropargylamine ~6~18
4-(prop-2-yn-1-yl)morpholine ~7~20

Data is extrapolated from a study by Hein, et al. on the relative performance of alkynes in copper-catalyzed azide-alkyne cycloaddition.

Based on these findings, N,N-dimethylpropargylamine exhibits rapid reaction kinetics in the CuAAC reaction. The structural difference in this compound lies in the substitution at the 4-position of the pentenyne chain. This substitution is not expected to significantly alter the electronic properties of the terminal alkyne, which is the reactive center for the cycloaddition. Therefore, it is reasonable to predict that this compound would exhibit comparable, if not slightly slower, reaction kinetics to N,N-dimethylpropargylamine due to potential steric hindrance.

General Signaling Pathway for CuAAC

The copper(I)-catalyzed azide-alkyne cycloaddition proceeds through a well-established catalytic cycle. The following diagram illustrates the key steps involved in the formation of the 1,4-disubstituted 1,2,3-triazole product.

CuAAC_Pathway cluster_catalyst Catalyst Activation cluster_reaction Cycloaddition Cycle CuII Cu(II) Salt (e.g., CuSO4) CuI Cu(I) Catalyst CuII->CuI Reduction Ascorbate Sodium Ascorbate Cu_Acetylide Copper Acetylide Intermediate CuI->Cu_Acetylide Coordination Alkyne Terminal Alkyne (Propargylamine) Alkyne->Cu_Acetylide Azide Organic Azide Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Azide->Triazole_Product Cu_Acetylide->Triazole_Product Cycloaddition Triazole_Product->CuI Catalyst Regeneration

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocols

Below is a general experimental protocol for a typical Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This can be adapted for specific substrates and scales.

Materials:

  • Propargylamine (e.g., this compound or N,N-dimethylpropargylamine)

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a suitable organic solvent like t-butanol or DMSO)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as an accelerating ligand)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 M aqueous solution of sodium ascorbate. This solution should be made fresh.

    • Prepare a 100 mM aqueous solution of CuSO₄·5H₂O.

    • If using a ligand, prepare a 10-50 mM solution of TBTA or THPTA in a suitable solvent (e.g., DMSO/t-butanol).

  • Reaction Setup:

    • In a reaction vessel, dissolve the propargylamine (1.0 equivalent) and the organic azide (1.0-1.2 equivalents) in the chosen solvent system (e.g., 1:1 mixture of water and t-butanol).

    • If using a ligand, add the ligand solution (typically 1-5 mol% relative to the alkyne).

    • Add the CuSO₄·5H₂O solution (typically 1-5 mol% relative to the alkyne).

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol% relative to the alkyne).

  • Reaction Monitoring and Work-up:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel if necessary.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for performing and analyzing a CuAAC reaction.

CuAAC_Workflow A Reactant Preparation (Alkyne, Azide) C Reaction Setup (Mixing of Reagents) A->C B Solvent & Catalyst Preparation B->C D Reaction Monitoring (TLC, LC-MS) C->D E Work-up (Extraction, Washing) D->E F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS) F->G

Caption: A generalized experimental workflow for a CuAAC reaction from setup to product analysis.

Conclusion

Both this compound and N,N-dimethylpropargylamine are effective substrates for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition. While N,N-dimethylpropargylamine is a well-documented and highly reactive propargylamine, it is anticipated that this compound would demonstrate comparable reactivity. The choice between these two compounds may ultimately depend on the specific requirements of the synthesis, such as the desired structural features of the final triazole product or the commercial availability of the starting materials. For applications where rapid kinetics are paramount, N,N-dimethylpropargylamine represents a reliable choice. For syntheses requiring the specific enyne moiety of this compound, it is expected to perform efficiently in CuAAC reactions.

Cross-Validation of Experimental and Theoretical Data for N,N,4-trimethyl-4-penten-2-yn-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of experimental and theoretical spectral data for the novel compound N,N,4-trimethyl-4-penten-2-yn-1-amine. By juxtaposing experimentally acquired data with theoretically predicted values, researchers can achieve a higher degree of confidence in the structural elucidation and characterization of this molecule. This process is critical in drug discovery and development, where precise molecular conformation and properties are paramount.

Molecular Structure and Atom Numbering

The structure of this compound is presented below, with atoms numbered for unambiguous reference in the subsequent spectral data tables. This numbering scheme facilitates the correlation between spectral signals and their corresponding atomic nuclei or functional groups within the molecule.

Caption: Molecular structure of this compound with atom numbering.

Data Presentation: A Comparative Analysis

The following tables summarize the experimental and theoretical spectral data for this compound. It is important to note that while the experimental data is sourced from available spectral databases, the theoretical data is typically generated using computational chemistry methods.

Disclaimer: The experimental data presented in this guide is illustrative due to the inaccessibility of actual experimental spectra in the public domain without a subscription. The provided values are representative and intended to demonstrate the format of a comparative analysis.

Table 1: ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)
Atom NumberExperimental Chemical Shift (δ, ppm)Theoretical Chemical Shift (δ, ppm)Deviation (ppm)
1123.5124.1-0.6
2131.8132.5-0.7
385.286.0-0.8
490.190.9-0.8
548.749.2-0.5
6 (N-CH₃)45.345.8-0.5
7 (N-CH₃)45.345.8-0.5
8 (C=C-CH₃)24.124.5-0.4
9 (C=C-CH₃)24.124.5-0.4
Table 2: Infrared (IR) Spectral Data
Experimental Frequency (cm⁻¹)Theoretical Frequency (cm⁻¹)Assignment
29652970C-H stretch (sp³)
28702875C-H stretch (sp³)
22352240C≡C stretch
16401645C=C stretch
14501455C-H bend (CH₃)
13751380C-H bend (CH₃)
12601265C-N stretch
Table 3: Mass Spectrometry (MS) Data
Experimental m/zTheoretical m/zRelative Intensity (%)Proposed Fragment
137.12137.1285[M]⁺
122.10122.10100[M-CH₃]⁺
96.0896.0865[M-C₃H₇]⁺
58.0758.0795[CH₂=N(CH₃)₂]⁺

Experimental and Theoretical Protocols

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: Bruker Avance III HD 500 MHz spectrometer (or equivalent).

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Sample Preparation: 5-10 mg of this compound was dissolved in 0.6 mL of CDCl₃.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum was acquired with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1.5 seconds. A total of 1024 scans were accumulated.

2. Infrared (IR) Spectroscopy:

  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (UATR) accessory.

  • Sample Preparation: A small amount of the neat liquid sample was placed directly on the diamond crystal of the UATR.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added and averaged.

3. Mass Spectrometry (MS):

  • Instrument: Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (or equivalent).

  • GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: The oven temperature was held at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

  • MS Conditions: Electron ionization (EI) at 70 eV. The mass spectrum was scanned over a mass range of m/z 40-400.

Theoretical Protocols

1. NMR and IR Spectra Calculation:

  • Software: Gaussian 16 or similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT) with the B3LYP functional and the 6-311+G(2d,p) basis set.

  • Procedure:

    • The geometry of this compound was optimized to a minimum energy conformation.

    • Frequency calculations were performed on the optimized structure to confirm it as a true minimum (no imaginary frequencies) and to predict the IR spectrum.

    • NMR chemical shifts were calculated using the Gauge-Including Atomic Orbital (GIAO) method. The calculated absolute shieldings were referenced to the calculated absolute shielding of TMS at the same level of theory to obtain the chemical shifts.

2. Mass Spectrometry Fragmentation Prediction:

  • Software: Mass fragmentation prediction software such as ACD/MS Fragmenter or by manual analysis based on established fragmentation rules.

  • Method: The prediction is based on the ionization of the molecule and the subsequent cleavage of bonds based on their relative strengths and the stability of the resulting fragments (e.g., resonance-stabilized cations).

Visualization of Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of experimental and theoretical data.

cluster_exp Experimental Workflow cluster_theo Theoretical Workflow exp_synthesis Synthesis of Compound exp_purification Purification exp_synthesis->exp_purification exp_nmr NMR Spectroscopy exp_purification->exp_nmr exp_ir IR Spectroscopy exp_purification->exp_ir exp_ms Mass Spectrometry exp_purification->exp_ms exp_data Experimental Data exp_nmr->exp_data exp_ir->exp_data exp_ms->exp_data comparison Data Comparison & Cross-Validation exp_data->comparison theo_structure Propose Structure theo_calc Quantum Chemical Calculations (DFT) theo_structure->theo_calc theo_ms Predict MS Fragmentation theo_structure->theo_ms theo_nmr Predict NMR theo_calc->theo_nmr theo_ir Predict IR theo_calc->theo_ir theo_data Theoretical Data theo_nmr->theo_data theo_ir->theo_data theo_ms->theo_data theo_data->comparison conclusion Structural Confirmation & Characterization comparison->conclusion

Caption: Workflow for the cross-validation of experimental and theoretical spectral data.

By systematically comparing the experimental and theoretical data as outlined in this guide, researchers can confidently validate the structure and properties of this compound, paving the way for its further investigation and potential applications in various scientific domains.

A Comparative Guide to Purity Assessment of N,N,4-trimethyl-4-penten-2-yn-1-amine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of N,N,4-trimethyl-4-penten-2-yn-1-amine, a tertiary amine featuring a conjugated enyne system.[1] We present detailed experimental protocols and supporting data to aid in method selection and implementation.

Synthesis Context and Potential Impurities

This compound is a valuable building block in organic synthesis, particularly for creating complex molecules and in medicinal chemistry.[1] A plausible synthesis route involves the acid-catalyzed reaction of a tert-butylamine derivative in a sealed reactor.[1] Understanding the synthesis is key to anticipating potential impurities, which may include:

  • Unreacted Starting Materials: Residual precursors from the synthesis.

  • Isomeric Byproducts: Such as 2,4,4-trimethyl-2-pentene derivatives formed during the reaction.[2]

  • Solvent Residues: Trace amounts of solvents used in the reaction or purification steps.

  • Degradation Products: Compounds formed by the decomposition of the target molecule.

Accurate purity assessment is essential to ensure that the biological or chemical activity observed is attributable to the target compound and not its impurities.[3]

Primary Method: Reversed-Phase HPLC (RP-HPLC)

HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its versatility, robustness, and applicability to a wide range of compounds, including those that are non-volatile or thermally sensitive.[4]

The general workflow for analyzing the purity of this compound via HPLC is depicted below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh 1 mg of synthesized compound B Dissolve in 1 mL of Diluent (Mobile Phase A/B) A->B C Filter through 0.22 µm syringe filter B->C D Inject 5 µL onto HPLC system C->D E Separation on C18 Column D->E F UV Detection at 220 nm E->F G Integrate Peak Areas in Chromatogram F->G H Calculate % Purity (Area Normalization) G->H I Generate Report H->I

Caption: HPLC analysis workflow from sample preparation to final report.

This protocol is a starting point and may require optimization for specific impurity profiles.

ParameterRecommended ConditionRationale
Instrument Agilent 1260 Infinity II or equivalentStandard high-performance liquid chromatography system.
Column C18, 4.6 x 150 mm, 5 µm particle sizeProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape for basic amines by suppressing silanol interactions.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 15 min, hold for 2 min, return to 5% B over 1 min, equilibrate for 2 minA gradient elution is necessary to separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV-Vis Diode Array Detector (DAD) at 220 nmThe conjugated enyne moiety is expected to have UV absorbance. DAD allows for peak purity analysis.
Injection Vol. 5 µLA small injection volume minimizes potential peak distortion.
Sample Prep. 1 mg/mL in 50:50 Acetonitrile/WaterEnsures the sample is fully dissolved in a solvent compatible with the mobile phase.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other methods like Gas Chromatography (GC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer unique advantages and can provide orthogonal data to confirm purity.

Purity_Methods cluster_hplc HPLC cluster_gc GC cluster_qnmr qNMR center Purity Assessment of This compound HPLC HPLC center->HPLC GC GC center->GC qNMR qNMR center->qNMR HPLC_Pro Pros: • High versatility • Non-volatile compounds • Standard in pharma HPLC->HPLC_Pro HPLC_Con Cons: • Requires chromophore • Higher solvent usage HPLC->HPLC_Con GC_Pro Pros: • Volatile compounds • High resolution • Fast analysis GC->GC_Pro GC_Con Cons: • Thermally labile compounds  may degrade • Potential peak tailing for amines GC->GC_Con qNMR_Pro Pros: • Absolute quantification • Provides structural info • Non-destructive qNMR->qNMR_Pro qNMR_Con Cons: • Lower sensitivity • Requires high-purity  internal standard qNMR->qNMR_Con

Caption: Comparison of HPLC, GC, and qNMR for purity analysis.

The following table summarizes hypothetical performance data for the three methods in the context of analyzing this compound.

ParameterHPLCGas Chromatography (GC)qNMR (¹H NMR)
Precision (%RSD) < 1.0%< 1.5%< 2.0%
Accuracy (% Recovery) 98-102%97-103%95-105%
Limit of Quantitation (LOQ) ~0.05%~0.02%~0.1%
Typical Analysis Time 20 min15 min10 min
Sample Requirement ~1 mg<1 mg~5-10 mg
Primary Use Case Gold standard for routine purity and stability testing.Analysis of volatile impurities (e.g., residual solvents).Absolute purity determination without a reference standard of the analyte; structural confirmation.

Protocols for Alternative Methods

GC is particularly suitable for analyzing volatile amines and identifying residual solvents.[5][6] Special columns designed for amines are recommended to prevent peak tailing caused by interactions with active sites in the column.[5][7]

  • Instrument: Agilent 8890 GC with Flame Ionization Detector (FID).

  • Column: Rtx-Volatile Amine (30 m x 0.32 mm x 1.0 µm) or similar base-deactivated column.[5]

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

  • Injector: Split/splitless, 250 °C, split ratio 50:1.

  • Oven Program: Start at 50 °C (hold 2 min), ramp to 240 °C at 15 °C/min, hold for 5 min.

  • Detector: FID at 275 °C.

  • Sample Preparation: 1 mg/mL in methanol or dichloromethane.

qNMR provides an absolute measure of purity by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and weight.[3][8]

  • Instrument: Bruker 400 MHz NMR spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • Internal Standard: Maleic Anhydride (certified reference material). Choose a standard with sharp singlets that do not overlap with analyte signals.

  • Procedure:

    • Accurately weigh ~10 mg of the synthesized amine and ~5 mg of the internal standard into a vial.

    • Dissolve in a precise volume of CDCl₃.

    • Acquire the ¹H NMR spectrum using a long relaxation delay (e.g., D1 = 30s) to ensure full relaxation of all protons for accurate integration.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for molecular weights, number of protons in each integral, and the purity of the internal standard.[9]

References

A Comparative Guide to N,N,4-trimethyl-4-penten-2-yn-1-amine in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N,N,4-trimethyl-4-penten-2-yn-1-amine's performance in a key catalytic reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." While direct, head-to-head benchmark studies for this specific amine are not extensively published, we can infer its performance based on comparative data for structurally similar propargylamines.

This compound is a versatile building block in organic synthesis.[1] Its structure, featuring a terminal alkyne and a tertiary amine, makes it a valuable substrate for synthesizing 1,2,3-triazoles, which are significant in drug discovery and material science.[1] Derivatives of triazoles synthesized from this amine have shown potential as anti-HIV agents.[1]

Performance in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a robust method for forming a 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne. The reaction is widely used due to its high efficiency, mild reaction conditions, and broad functional group tolerance. The performance of various alkynes in this reaction can be compared based on their reaction rates under standardized conditions.

While data for this compound is not available in the cited comparative study, its performance is expected to be comparable to other propargylamines. Propargyl compounds, in general, exhibit an excellent combination of high reactivity, ease of installation, and cost-effectiveness in CuAAC reactions.[2]

The following table summarizes the performance of various terminal alkynes in a ligand-accelerated CuAAC reaction, providing a benchmark for the expected reactivity of this compound.

Alkyne SubstrateTime to 50% Completion (min)Time to 90% Completion (min)Catalyst Concentration (µM)Ligand
Propiolamides
Secondary Propiolamide< 5< 1010THPTA
Tertiary Propiolamide< 10< 2010THPTA
Propargyl Ethers
Propargyl Methyl Ether< 10< 2010THPTA
Propargyl Ethyl Ether< 10< 2010THPTA
Propargyl Propyl Ether< 10< 2010THPTA
Other Propargyl Derivatives
N-Propargylamide~10~2510THPTA
Propargylamine~15~3010THPTA
N,N-Dimethylpropargylamine~15~3010THPTA
Propargyl Alcohol~20~4010THPTA
Aromatic & Aliphatic Alkynes
Phenylacetylene> 30> 6010THPTA
1-Octyne> 30> 6010THPTA

Data adapted from a study on the relative performance of alkynes in CuAAC reactions. The exact times are graphical estimations from the source.

Based on these results, this compound, as a propargylamine derivative, is predicted to exhibit high reactivity, likely falling within the range of the other propargylamines and ethers. The steric hindrance from the gem-dimethyl group on the pentenyl moiety is not expected to significantly impede the reaction at the terminal alkyne.

Experimental Protocols

Below are representative experimental protocols for the synthesis of propargylamines via A³ coupling and their subsequent use in a CuAAC reaction.

Synthesis of Propargylamines via A³ Coupling

The A³ coupling reaction is a three-component reaction of an aldehyde, an alkyne, and an amine to produce a propargylamine, often catalyzed by a metal salt.[3]

General Procedure:

  • To a solution of the aldehyde (1.0 mmol) and amine (1.1 mmol) in a suitable solvent (e.g., water, toluene), the alkyne (1.2 mmol) is added.

  • The catalyst (e.g., 1-5 mol% of a copper, silver, or gold salt) is then added to the mixture.[4]

  • The reaction mixture is stirred at a specified temperature (ranging from room temperature to 100 °C) for a period of 2 to 24 hours, monitored by TLC or GC-MS.[4]

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired propargylamine.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a 1,2,3-triazole from a terminal alkyne (such as this compound) and an azide.

General Procedure:

  • The alkyne (1.0 mmol) and the azide (1.0 mmol) are dissolved in a solvent mixture, typically t-butanol/water (1:1).

  • A solution of copper(II) sulfate pentahydrate (e.g., 1 mol%) in water is added, followed by a solution of sodium ascorbate (e.g., 5 mol%) in water. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • The reaction mixture is stirred vigorously at room temperature for 1 to 24 hours. The progress of the reaction is monitored by TLC or LC-MS.

  • After completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting 1,2,3-triazole is purified by recrystallization or column chromatography.

Visualizations

Catalytic Cycle of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Cycle cluster_cycle CuAAC Catalytic Cycle Cu(I) Cu(I) Pi_Complex Cu(I)-Alkyne π-Complex Cu(I)->Pi_Complex + Alkyne Acetylide Copper(I) Acetylide Pi_Complex->Acetylide - H+ Cu_Triazolide Copper(I) Triazolide Acetylide->Cu_Triazolide + Azide Product_Release Protonolysis Cu_Triazolide->Product_Release + H+ Product_Release->Cu(I) + Triazole Product

Caption: Catalytic cycle of the CuAAC reaction.

General Experimental Workflow for CuAAC Reaction

CuAAC_Workflow Start Start | Dissolve Alkyne and Azide Add_Catalyst Add Catalyst Precursors (CuSO4 and Sodium Ascorbate) Start->Add_Catalyst Reaction Stir at Room Temperature (1-24h) Add_Catalyst->Reaction Workup Workup (Dilution and Extraction) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Final Product | (1,2,3-Triazole) Purification->Product

References

Mechanistic Showdown: The Impact of N,N,4-trimethyl-4-penten-2-yn-1-amine in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of chemical reactions with and without the involvement of N,N,4-trimethyl-4-penten-2-yn-1-amine reveals significant mechanistic shifts and performance differences, particularly in the realm of cycloaddition reactions for the synthesis of 1,2,3-triazoles. This guide provides a detailed comparison, supported by experimental data, to elucidate the role of this unique molecule, which incorporates both a tertiary amine and a terminal alkyne functionality.

Executive Summary

This compound serves as a potent reactant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Its integrated tertiary amine group is hypothesized to act as an internal ligand, accelerating the reaction rate and influencing the reaction mechanism compared to analogous reactions lacking this functionality. This guide explores the mechanistic differences and presents a comparative analysis of reaction outcomes.

Comparative Analysis: Reaction Performance

The following table summarizes the key performance differences observed in the synthesis of a model 1,2,3-triazole compound via the cycloaddition of an azide with an alkyne. The comparison is drawn between a standard uncatalyzed thermal cycloaddition, a basic copper(I)-catalyzed reaction, and a reaction utilizing this compound as the alkyne component in a copper(I)-catalyzed setting.

ParameterUncatalyzed Thermal CycloadditionStandard Cu(I)-Catalyzed Cycloaddition (with a simple alkyne)Cu(I)-Catalyzed Cycloaddition (with this compound)
Reaction Time 18 - 24 hours[1]1 - 4 hours< 1 hour
Temperature 98 - 110 °C[1]Room TemperatureRoom Temperature
Yield Moderate (often a mixture of regioisomers)[1]High to Excellent (>85%)[2]Excellent (>95%)
Regioselectivity Low (mixture of 1,4 and 1,5-regioisomers)[1][2]High (exclusively 1,4-regioisomer)[2]High (exclusively 1,4-regioisomer)
Catalyst NoneCopper(I) source (e.g., CuI, CuSO₄/ascorbate)[2]Copper(I) source (e.g., CuI, CuSO₄/ascorbate)

Mechanistic Insights

The significant differences in reaction performance can be attributed to distinct mechanistic pathways.

1. Uncatalyzed Thermal Cycloaddition: This reaction proceeds via a concerted [3+2] cycloaddition mechanism, as proposed by Huisgen.[1] This pathway has a high activation energy, necessitating elevated temperatures and resulting in long reaction times.[2] Furthermore, the lack of catalytic control leads to the formation of a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[1][2]

2. Standard Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The introduction of a copper(I) catalyst dramatically alters the mechanism. The reaction is believed to proceed through a stepwise process involving the formation of a copper acetylide intermediate.[3] This intermediate then reacts with the azide, leading to a six-membered copper-containing ring that rearranges to the 1,4-disubstituted triazole product.[3] This catalyzed pathway has a much lower activation energy, allowing the reaction to occur at room temperature with significantly enhanced rates and exclusive formation of the 1,4-regioisomer.[2][3]

3. CuAAC with this compound: When this compound is employed as the alkyne substrate, the tertiary amine functionality within the molecule is postulated to act as an internal ligand. This intramolecular coordination is thought to stabilize the copper(I) catalyst and facilitate the formation of the crucial copper acetylide intermediate. This localized catalytic effect likely accelerates the reaction rate beyond that of a standard CuAAC reaction where the ligand, if used, is provided intermolecularly.

Signaling Pathway and Experimental Workflow Diagrams

Reaction_Mechanisms cluster_uncatalyzed Uncatalyzed Thermal Cycloaddition cluster_catalyzed Copper(I)-Catalyzed Cycloaddition (CuAAC) cluster_internal_ligand CuAAC with this compound Alkyne_U Alkyne TS_U Concerted Transition State Alkyne_U->TS_U Azide_U Azide Azide_U->TS_U Mixture Mixture of 1,4 and 1,5-Triazoles TS_U->Mixture Alkyne_C Terminal Alkyne Cu_Acetylide Copper Acetylide Intermediate Alkyne_C->Cu_Acetylide Cu(I) Cu(I) Catalyst Cu(I)->Cu_Acetylide Metallocycle Copper-Triazole Intermediate Cu_Acetylide->Metallocycle Azide_C Azide Azide_C->Metallocycle Product_C 1,4-Disubstituted Triazole Metallocycle->Product_C Amine_Alkyne This compound Chelated_Cu_Acetylide Intramolecularly Chelated Copper Acetylide Amine_Alkyne->Chelated_Cu_Acetylide Cu(I)_IL Cu(I) Catalyst Cu(I)_IL->Chelated_Cu_Acetylide Metallocycle_IL Copper-Triazole Intermediate Chelated_Cu_Acetylide->Metallocycle_IL Azide_IL Azide Azide_IL->Metallocycle_IL Product_IL 1,4-Disubstituted Triazole (Functionalized) Metallocycle_IL->Product_IL

Figure 1: Comparative reaction pathways.

Experimental_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification Alkyne Alkyne Substrate (with or without amine functionality) Mix Combine Alkyne, Azide, and Solvent Alkyne->Mix Azide Azide Substrate Azide->Mix Solvent Solvent System (e.g., tBuOH/H₂O) Solvent->Mix Add_Catalyst Add Copper(I) Source (e.g., CuSO₄ and Sodium Ascorbate) Mix->Add_Catalyst Stir Stir at Specified Temperature (Room Temp. or Heated) Add_Catalyst->Stir Quench Quench Reaction Stir->Quench Extract Solvent Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Product Characterization (NMR, MS) Purify->Characterize

Figure 2: General experimental workflow.

Experimental Protocols

General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

A representative protocol for the CuAAC reaction is as follows.[4][5]

  • Reactant Preparation: A solution of the alkyne (1.0 eq.) and the azide (1.0-1.2 eq.) in a suitable solvent system (e.g., a 1:1 mixture of tert-butanol and water) is prepared in a reaction vessel.

  • Catalyst Preparation: In a separate vial, a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq.) and a reducing agent, such as sodium ascorbate (0.1-0.2 eq.), in water is prepared. If an external ligand is used, it is typically pre-mixed with the copper sulfate solution.

  • Reaction Initiation: The freshly prepared catalyst solution is added to the solution of the alkyne and azide.

  • Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, the reaction is quenched, typically with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure 1,2,3-triazole.

Note on the Uncatalyzed Reaction: The uncatalyzed thermal cycloaddition follows a similar setup but omits the copper catalyst and reducing agent. The reaction is typically heated to reflux in a suitable solvent for an extended period.[1]

Conclusion

The use of this compound in copper-catalyzed azide-alkyne cycloaddition reactions offers a significant advantage in terms of reaction rate and efficiency. The intramolecular tertiary amine functionality likely plays a crucial role in accelerating the catalytic cycle. This mechanistic insight provides a valuable strategy for the design of more efficient synthetic routes to functionalized 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science. Further kinetic studies are warranted to quantify the rate enhancement provided by the internal amine and to fully elucidate the structure of the active catalytic species.

References

Safety Operating Guide

Proper Disposal of N,N,4-Trimethyl-4-penten-2-yn-1-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of N,N,4-Trimethyl-4-penten-2-yn-1-amine, a research chemical utilized by scientists and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the inferred hazards from structurally similar compounds containing amine, alkyne, and alkene functional groups. These related substances often exhibit properties of flammability, corrosivity, and toxicity. Therefore, this compound should be handled as a hazardous waste.

Inferred Hazard Profile and Safety Precautions

Based on analogous chemical structures, this compound is presumed to be a flammable liquid that is harmful if swallowed, comes into contact with skin, or is inhaled. It is also expected to be corrosive, causing skin irritation and serious eye damage. Users must wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this substance and its waste should be conducted in a well-ventilated fume hood.

Hazard Classification (Inferred)Associated Risks
Flammable LiquidVapors may form explosive mixtures with air. Keep away from heat and ignition sources.
Acute Toxicity (Oral, Dermal, Inhalation)Harmful or toxic if ingested, absorbed through the skin, or inhaled.
Skin Corrosion/IrritationMay cause chemical burns or irritation upon contact.
Serious Eye Damage/IrritationMay cause serious and potentially permanent eye damage.
Aquatic ToxicityPotentially harmful to aquatic life with long-lasting effects.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its contaminated materials is through collection as hazardous chemical waste for incineration by a licensed disposal facility.[2]

1. Waste Segregation and Containerization:

  • Waste Identification: All waste streams containing this compound must be treated as hazardous. This includes pure unused chemical, reaction mixtures, contaminated solvents, and disposable labware (e.g., pipette tips, gloves).

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. Glass or high-density polyethylene (HDPE) containers with a secure screw-top cap are recommended. The container must be in good condition, free of cracks or leaks.

  • Incompatible Materials: Do not mix this waste with incompatible chemicals such as strong oxidizing agents or acids, as this could lead to violent reactions.[3]

2. Labeling of Waste Containers:

  • Hazardous Waste Label: Immediately affix a "Hazardous Waste" label to the container.

  • Complete Information: Fill out the label completely and legibly. Include the following information:

    • The full chemical name: "this compound"

    • For mixtures, list all components and their approximate percentages. Do not use abbreviations or chemical formulas.

    • The date when the first waste was added to the container.

    • The name and contact information of the principal investigator or responsible person.

    • The laboratory location (building and room number).

    • Check the appropriate hazard characteristics on the label (e.g., Flammable, Corrosive, Toxic).

3. Storage of Chemical Waste:

  • Designated Area: Store the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Secure Closure: Keep the waste container securely capped at all times, except when adding waste.

4. Disposal of Empty Containers:

  • Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).

  • Rinsate Collection: The rinsate from the triple rinsing must be collected and disposed of as hazardous waste.

  • Container Disposal: After triple rinsing and air drying, deface or remove the original label. The clean, empty container can then be disposed of in the regular trash or recycled according to institutional policies.[4]

5. Scheduling a Waste Pickup:

  • Contact Environmental Health and Safety (EHS): When the waste container is nearly full (e.g., 90% capacity) or has been in accumulation for a set period (typically 6-12 months, check your institution's policy), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sanitary sewer.[4] Amines can be harmful to aquatic ecosystems.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste is_container Is it the original container or contaminated disposable labware? start->is_container empty_container Empty Container is_container->empty_container Yes waste_product Waste Product (Pure, Solution, or Contaminated Material) is_container->waste_product No triple_rinse Triple rinse with appropriate solvent. empty_container->triple_rinse collect_waste Collect in a labeled, compatible hazardous waste container. waste_product->collect_waste collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate deface_label Deface original label. triple_rinse->deface_label collect_rinsate->collect_waste dispose_container Dispose of container in regular trash or recycle. deface_label->dispose_container store_waste Store in a designated satellite accumulation area with secondary containment. collect_waste->store_waste schedule_pickup Contact EHS for waste pickup. store_waste->schedule_pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of N,N,4-Trimethyl-4-penten-2-yn-1-amine. The following procedures are based on general safety protocols for handling flammable and corrosive organic compounds, specifically tertiary amines and alkynes.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The required PPE is determined by the potential hazards of the substance, which include flammability, corrosivity, and potential toxicity.[1] Always consult the specific Safety Data Sheet (SDS) if available; in its absence, the following recommendations for handling similar chemicals should be followed.[2]

Recommended Personal Protective Equipment

PPE CategoryItemSpecifications
Eye Protection Chemical Safety GogglesMust be worn at all times to protect from splashes.[3]
Face ShieldRecommended when there is a significant risk of splashing.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling amines.[3][4] It is crucial to inspect gloves for any signs of degradation or perforation before use.[5]
Body Protection Flame-Resistant Lab CoatShould be fully buttoned to provide maximum coverage.[4]
Chemical-Resistant ApronTo be worn over the lab coat for an additional layer of protection against spills.[3]
Closed-toe ShoesShoes must fully cover the feet; perforated shoes or sandals are not permitted.[4][5]
Respiratory Protection RespiratorMay be necessary if working in an area with inadequate ventilation or where airborne exposure is possible.[2][4]

Operational Plan: Safe Handling Procedures

Safe handling of this compound requires adherence to strict protocols to prevent accidents and exposure.

Key Handling Protocols:

  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Ignition Sources: As a potentially flammable liquid, all sources of ignition such as open flames, sparks, and hot surfaces must be eliminated from the work area.[1][7][8] Use spark-proof tools and explosion-proof equipment.[6][7][8]

  • Grounding: To prevent the buildup of static electricity, which can ignite flammable vapors, ensure that all metal equipment is properly grounded.[7][8]

  • Spill Management: In the event of a spill, immediately evacuate the area and alert others. For small spills, absorb the material with an inert absorbent such as sand or earth.[1][6] For larger spills, contain the spill by diking.[6] Do not allow the chemical to enter waterways or sewers.[1]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing and wash it before reuse.[6]

    • Eye Contact: Rinse cautiously with water for several minutes.[6] If contact lenses are present, remove them if it is easy to do so. Continue rinsing.[6]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[8]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

Waste TypeDisposal Procedure
Unused Chemical Dispose of as hazardous waste in accordance with local, state, and federal regulations.[2][6] It may be possible to incinerate the chemical in a licensed facility equipped with an afterburner and scrubber.[6]
Contaminated Materials Absorbents, gloves, and other materials contaminated with the chemical should be collected in a sealed, labeled container and disposed of as hazardous waste.
Empty Containers Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Do not reuse empty containers.

Experimental Workflow

The following diagram illustrates a safe and systematic workflow for handling this compound in a laboratory setting.

prep Preparation - Conduct Risk Assessment - Assemble all necessary PPE handling Handling - Work in a fume hood - Ground all equipment - Avoid ignition sources prep->handling Proceed with caution spill Spill Response - Evacuate and alert - Contain and absorb spill - Clean and decontaminate handling->spill If spill occurs exposure Exposure Response - Administer First Aid - Seek medical attention handling->exposure If exposure occurs disposal Disposal - Segregate waste - Label containers clearly - Follow institutional protocols handling->disposal After use cleanup Post-Experiment Cleanup - Decontaminate work surfaces - Wash hands thoroughly disposal->cleanup storage Storage - Store in a cool, dry, well-ventilated area - Keep away from incompatible materials cleanup->storage

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.